Product packaging for 2,5-Dibromo-4-methylthiazole(Cat. No.:CAS No. 79247-78-2)

2,5-Dibromo-4-methylthiazole

Cat. No.: B1322216
CAS No.: 79247-78-2
M. Wt: 256.95 g/mol
InChI Key: PVJMZIKWTNQXKO-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylthiazole is a useful research compound. Its molecular formula is C4H3Br2NS and its molecular weight is 256.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Br2NS B1322216 2,5-Dibromo-4-methylthiazole CAS No. 79247-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-4-methyl-1,3-thiazole
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InChI

InChI=1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PVJMZIKWTNQXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000356
Record name 2,5-Dibromo-4-methyl-1,3-thiazole
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Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79247-78-2
Record name 2,5-Dibromo-4-methylthiazole
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Record name 2,5-Dibromo-4-methyl-1,3-thiazole
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Record name 2,5-Dibromo-4-methyl-1,3-thiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 79247-78-2

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-methylthiazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the synthesis of kinase inhibitors.

Core Properties and Data

This compound is a halogenated thiazole derivative valued for its utility as a versatile intermediate in organic synthesis. Its distinct reactivity at the two bromine-substituted positions allows for selective functionalization, making it a crucial component in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 79247-78-2
Molecular Formula C₄H₃Br₂NS
Molecular Weight 256.95 g/mol
Appearance Solid
Melting Point 22 °C
Boiling Point 260.7 ± 20.0 °C (Predicted)
Density 2.127 ± 0.05 g/cm³ (Predicted)
InChI 1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3
SMILES Cc1nc(Br)sc1Br

Table 2: Spectroscopic Data Summary (Predicted)

Data TypePredicted Values
Mass Spectrometry (m/z) [M+H]⁺: 255.84258, [M+Na]⁺: 277.82452

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of a suitable 4-methylthiazole precursor. A well-established route involves the Sandmeyer-type reaction of an aminothiazole derivative.

Experimental Protocol: Synthesis from 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

  • 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide

  • Sulfuric acid (H₂SO₄)

  • Copper(II) sulfate (CuSO₄)

  • Sodium bromide (NaBr)

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Diazotization:

    • In a reaction vessel cooled to 0-5 °C in an ice bath, dissolve 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide in an aqueous solution of sulfuric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir vigorously during the addition.

    • Continue stirring the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(II) sulfate and sodium bromide in water.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Below is a diagram illustrating the general synthetic workflow.

G cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Sandmeyer Reaction cluster_end Purification A 5-Bromo-4-methyl-thiazol-2-ylamine HBr B NaNO2, H2SO4 0-5 °C A->B Step 1 C Intermediate Diazonium Salt B->C D CuBr2, NaBr C->D Step 2 E This compound D->E F Extraction & Chromatography E->F Step 3

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The presence of two bromine atoms in this compound provides two reactive sites that can be selectively and sequentially modified, making it a highly valuable building block for creating diverse molecular libraries.[4]

Role as a Kinase Inhibitor Scaffold

A primary application of this compound is in the development of protein kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. The 2,5-disubstituted thiazole framework serves as an effective scaffold for designing potent and selective kinase inhibitors.[3]

The differential reactivity of the bromine atoms at the C2 and C5 positions allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the introduction of different aryl or heteroaryl groups, which can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

The general workflow for utilizing this scaffold in kinase inhibitor synthesis is depicted below.

G cluster_reaction1 Selective Functionalization (e.g., Suzuki Coupling at C5) cluster_reaction2 Second Functionalization (e.g., Buchwald-Hartwig Amination at C2) A This compound B Ar1-B(OH)2 Pd Catalyst A->B Step 1 C 2-Bromo-5-aryl-4-methylthiazole B->C D R-NH2 Pd Catalyst C->D Step 2 E 2-Amino-5-aryl-4-methylthiazole Derivative (Kinase Inhibitor Core) D->E

Caption: A general scheme for kinase inhibitor synthesis.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

2,5-Dibromo-4-methylthiazole: A Core Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dibromo-4-methylthiazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural features, particularly the presence of two reactive bromine atoms at the C2 and C5 positions, make it a versatile building block for the synthesis of a diverse range of pharmacologically active molecules. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs. The dibrominated methyl-substituted derivative serves as a key intermediate in the development of potent and selective inhibitors for various therapeutic targets, most notably in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties and Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Weight 256.95 g/mol [1][2]
Molecular Formula C₄H₃Br₂NS[1][2]
CAS Number 79247-78-2[1][2]
Appearance Solid[1]
Melting Point 22 °C
Boiling Point (Predicted) 260.7 ± 20.0 °C
Density (Predicted) 2.127 ± 0.06 g/cm³
InChI Key PVJMZIKWTNQXKO-UHFFFAOYSA-N[1]
SMILES Cc1nc(Br)sc1Br[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from the readily available 2-amino-4-methylthiazole. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step involves the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1 mole) in water.

  • Addition of Chloroacetone: Slowly add chloroacetone (1 mole) to the suspension with continuous stirring. An exothermic reaction will occur, leading to the dissolution of the thiourea.

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Work-up: After cooling, add a concentrated solution of sodium hydroxide to the mixture until it is strongly basic. The 2-amino-4-methylthiazole will separate as an oily layer.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts with the oily layer, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-amino-4-methylthiazole.

Step 2: Bromination of 2-Amino-4-methylthiazole

This step involves the electrophilic substitution of bromine onto the thiazole ring.

  • Reaction Setup: Dissolve 2-amino-4-methylthiazole (1 mole) in a suitable solvent such as glacial acetic acid or a mixture of water and ethanol.

  • Brominating Agent: Slowly add a solution of bromine (2 moles) in the same solvent to the reaction mixture at a controlled temperature (typically 0-5 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a large volume of ice-cold water.

  • Isolation and Purification: The precipitated product, this compound, is collected by filtration, washed with water to remove any residual acid, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The bromine atoms at the C2 and C5 positions can be selectively functionalized using cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the thiazole core to optimize the potency and selectivity of the inhibitors.

Targeting the p38 MAPK Signaling Pathway

One of the key signaling pathways implicated in inflammation and cancer is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Derivatives of this compound have been utilized in the synthesis of potent p38 MAPK inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its activation and downstream signaling.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Thiazole_Inhibitor 2,5-Disubstituted Thiazole (derived from this compound) Thiazole_Inhibitor->p38_MAPK Inhibition Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response

Caption: The p38 MAPK signaling pathway and the point of inhibition by thiazole-based inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

The following is a general protocol for the functionalization of this compound to synthesize a kinase inhibitor precursor.

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), an appropriate aryl or heteroaryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted-5-bromo-4-methylthiazole derivative. The remaining bromine atom can be further functionalized in a subsequent cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the differential reactivity of its two bromine atoms provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of thiazole-based compounds as kinase inhibitors highlights the potential of derivatives of this compound in the development of novel therapeutics for a range of diseases, including cancer and neuroinflammatory disorders. Further exploration of the chemical space accessible from this scaffold is likely to yield new and improved drug candidates.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,5-Dibromo-4-methylthiazole, a key intermediate in the development of novel pharmaceuticals and functional materials. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound is a versatile heterocyclic building block characterized by a thiazole core substituted with a methyl group at the 4-position and bromine atoms at the 2- and 5-positions. The differential reactivity of the two bromine atoms makes this compound a valuable precursor for introducing various functional groups in a controlled and regioselective manner. This attribute is particularly significant in medicinal chemistry for the generation of diverse molecular libraries for drug discovery programs. The thiazole moiety itself is a prominent scaffold in numerous biologically active compounds, further underscoring the importance of its halogenated derivatives.

Synthetic Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most common methods involve the sequential bromination of a 4-methylthiazole precursor. Key starting materials often include 4-methylthiazole or 2-amino-4-methylthiazole.

A prevalent and efficient method, as described by Uzelac and Rasmussen in the Journal of Organic Chemistry (2017), involves a sequential bromination and debromination strategy, which notably avoids the use of elemental bromine.[1][2][3] This approach enhances the safety and practicality of the synthesis.

Another established route commences with the bromination of 2-amino-4-methylthiazole, followed by a deamination-diazotization reaction and a subsequent second bromination.

The logical workflow for the synthesis starting from the readily available 2-amino-4-methylthiazole is depicted below.

Synthesis Workflow 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Bromination (NBS or Br2) Bromination (NBS or Br2) 2-Amino-4-methylthiazole->Bromination (NBS or Br2) Step 1 2-Amino-5-bromo-4-methylthiazole 2-Amino-5-bromo-4-methylthiazole Bromination (NBS or Br2)->2-Amino-5-bromo-4-methylthiazole Deamination-Diazotization (NaNO2, HBr) Deamination-Diazotization (NaNO2, HBr) 2-Amino-5-bromo-4-methylthiazole->Deamination-Diazotization (NaNO2, HBr) Step 2 This compound This compound Deamination-Diazotization (NaNO2, HBr)->this compound

A general workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, primarily adapted from established literature.

Method 1: Synthesis from 2-Amino-4-methylthiazole

This two-step procedure involves the initial selective bromination of 2-amino-4-methylthiazole at the 5-position, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylthiazole

A solution of 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as acetic acid or a mixture of water and ethanol is prepared in a round-bottom flask. To this solution, N-bromosuccinimide (NBS) or a solution of bromine (1 equivalent) in acetic acid is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is stirred for a specified period, usually 2-4 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a reducing agent like sodium thiosulfate solution to neutralize any excess bromine. The product is then isolated by filtration or extraction, followed by washing and drying. Recrystallization from a suitable solvent system, such as ethanol/water, yields the purified 2-amino-5-bromo-4-methylthiazole.

Step 2: Synthesis of this compound

2-Amino-5-bromo-4-methylthiazole (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to a temperature between 0 and 5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (a slight excess, typically 1.1-1.2 equivalents) in water is then added dropwise while maintaining the low temperature to facilitate the formation of the diazonium salt. After the addition is complete, the reaction mixture is stirred for a short period at the same temperature. Subsequently, the diazonium salt solution is added portion-wise to a solution of copper(I) bromide (CuBr) in HBr, also maintained at a low temperature. The mixture is then allowed to warm to room temperature and stirred for several hours or until the evolution of nitrogen gas ceases. The product is extracted with an organic solvent like diethyl ether or dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its key intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

CompoundStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
2-Amino-5-bromo-4-methylthiazole 2-Amino-4-methylthiazoleNBS or Br₂Acetic Acid / H₂O-EtOH2 - 40 - 1075 - 85
This compound 2-Amino-5-bromo-4-methylthiazoleNaNO₂, HBr, CuBrWater / HBr2 - 60 - RT60 - 70

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are typically performed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 149.5 (C4), 121.8 (C2), 115.6 (C5), 16.8 (CH₃).

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent used is deuterated chloroform (CDCl₃).

The ¹H NMR spectrum is characterized by a singlet at approximately 2.45 ppm, corresponding to the three protons of the methyl group at the 4-position. The absence of any other proton signals in the aromatic region confirms the dibromination of the thiazole ring.

The ¹³C NMR spectrum displays four distinct signals, corresponding to the four carbon atoms of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom within the dibrominated thiazole ring.

Logical Relationships in Synthesis

The synthesis of this compound from 2-amino-4-methylthiazole involves a series of logical chemical transformations. The initial electrophilic bromination is directed to the electron-rich 5-position of the 2-aminothiazole ring. The subsequent Sandmeyer reaction provides a reliable method for the conversion of the amino group to a bromine atom.

Logical Relationships cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer Reaction Start_1 2-Amino-4-methylthiazole Reagent_1 NBS or Br2 Start_1->Reagent_1 Reacts with Intermediate_1 2-Amino-5-bromo-4-methylthiazole Reagent_1->Intermediate_1 Forms Start_2 2-Amino-5-bromo-4-methylthiazole Intermediate_1->Start_2 Reagent_2 1. NaNO2, HBr 2. CuBr Start_2->Reagent_2 Reacts with Product This compound Reagent_2->Product Yields

Logical flow of the two-step synthesis of this compound.

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound, providing detailed experimental insights and quantitative data. The presented protocols, particularly the route starting from 2-amino-4-methylthiazole, offer reliable and reproducible methods for obtaining this valuable synthetic intermediate. The characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. The versatility of this compound in organic synthesis positions it as a crucial building block for the advancement of pharmaceutical and materials science research.

References

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-methylthiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of two reactive bromine atoms at positions 2 and 5, make it a valuable precursor for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of kinase inhibitors for drug discovery. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in a research and development setting.

Chemical Properties and Safety Information

This compound is a solid at room temperature with a molecular weight of 256.95 g/mol .[1] The presence of two bromine atoms significantly influences its chemical reactivity, making it an excellent substrate for various cross-coupling reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₃Br₂NS[1]
Molecular Weight 256.95 g/mol [1]
CAS Number 79247-78-2[1]
Appearance Solid
InChI 1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3
SMILES Cc1nc(Br)sc1Br
Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)

Precautionary Statements: P264, P270, P280, P301 + P310, P305 + P351 + P338, P405

Synthesis of this compound

While several synthetic routes to brominated thiazoles exist, a common method for the preparation of this compound involves the direct bromination of 4-methylthiazole.

Experimental Protocol: Bromination of 4-Methylthiazole

This protocol describes a general procedure for the bromination of a methylthiazole derivative.

Materials:

  • 4-Methylthiazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, can be initiated with light.

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methylthiazole (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution. A radical initiator can be added if the reaction is to be performed in the dark.

  • Heat the reaction mixture to reflux and stir vigorously. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons. The chemical shift will be influenced by the electronic environment of the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine (C2 and C5) will be significantly affected. The carbon of the methyl group will appear in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (256.95 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms, with intense M, M+2, and M+4 peaks.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the methyl group, C=N and C=C stretching vibrations of the thiazole ring, and C-Br stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

The dibromo substitution pattern of this compound makes it a highly valuable intermediate for introducing molecular diversity through selective functionalization at the C2 and C5 positions. This is particularly relevant in the field of medicinal chemistry for the synthesis of kinase inhibitors.

Synthesis of p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs. This compound can serve as a scaffold for the synthesis of potent p38 MAPK inhibitors.

This protocol outlines the synthesis of a 5-aryl-4-methylthiazole derivative, a common core structure in p38 MAPK inhibitors, using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 mmol)

  • Degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a typical synthetic workflow for the preparation of a p38 MAPK inhibitor starting from this compound.

G cluster_start Starting Material cluster_reaction1 Suzuki Coupling cluster_reaction2 Second Functionalization (e.g., Buchwald-Hartwig Amination) This compound This compound Intermediate_1 2-Bromo-5-aryl-4-methylthiazole This compound->Intermediate_1 Selective reaction at C5 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Intermediate_1 Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Intermediate_1 Final_Product p38 MAPK Inhibitor Pd Catalyst, Base->Final_Product Intermediate_1->Final_Product Reaction at C2 Amine Amine Amine->Final_Product

Synthetic workflow for a p38 MAPK inhibitor.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and materials science. Its facile preparation and the differential reactivity of its two bromine atoms allow for the construction of a wide array of complex molecules. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this versatile building block for the development of novel chemical entities with important biological activities.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-4-methylthiazole: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,5-Dibromo-4-methylthiazole, a key building block in medicinal chemistry and materials science. The document details the common starting materials, outlines experimental protocols for key reactions, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of two reactive bromine atoms at positions 2 and 5 of the 4-methylthiazole core allows for diverse and selective functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures with tailored biological activities or material properties. This guide focuses on the critical first step: the efficient and reliable synthesis of the this compound scaffold from readily available precursors.

Primary Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route often depends on the availability of the precursor, desired scale of the reaction, and safety considerations. The two most prevalent strategies involve the functionalization of either 2-amino-4-methylthiazole or 4-methylthiazole.

A logical workflow for selecting a synthetic pathway is presented below:

Synthetic_Pathway_Selection cluster_amino Route A: From 2-Amino-4-methylthiazole cluster_methyl Route B: From 4-methylthiazole start Identify Required Scale and Precursor Availability amino_start 2-Amino-4-methylthiazole start->amino_start High availability of aminothiazoles methyl_start 4-methylthiazole start->methyl_start Direct approach preferred diazotization Diazotization-Sandmeyer Reaction (Position 2 Bromination) amino_start->diazotization bromination_5 Direct Bromination (Position 5) diazotization->bromination_5 product_A This compound bromination_5->product_A direct_bromination Direct Dibromination (Positions 2 & 5) methyl_start->direct_bromination product_B This compound direct_bromination->product_B

Caption: Logical workflow for selecting a synthetic route to this compound.

A more detailed representation of the chemical transformations is provided in the following diagram:

Synthesis_of_2_5_Dibromo_4_methylthiazole cluster_route1 Route 1: From 2-Amino-4-methylthiazole Derivatives cluster_route2 Route 2: From 4-methylthiazole cluster_route3 Route 3: From 5-Bromo-2-amino-4-methylthiazole start1 2-Amino-4-methylthiazole step1_1 Diazotization (NaNO2, HBr) start1->step1_1 intermediate1 2-Bromo-4-methylthiazole step1_1->intermediate1 step1_2 Bromination (Br2 or NBS) intermediate1->step1_2 product1 This compound step1_2->product1 start2 4-methylthiazole step2_1 Direct Dibromination (Br2, solvent) start2->step2_1 product2 This compound step2_1->product2 start3 5-Bromo-2-amino-4-methylthiazole step3_1 Diazotization-Sandmeyer (NaNO2, CuBr/HBr) start3->step3_1 product3 This compound step3_1->product3

Caption: Key synthetic pathways to this compound.

Quantitative Data Summary

The following table summarizes quantitative data for the key synthetic transformations, allowing for a direct comparison of the different routes.

Starting MaterialReactionReagentsSolventTemperature (°C)Yield (%)Reference
2-Amino-4-methylthiazole-5-ethylcarboxylateDiazotization-BrominationNaNO₂, HBrWater/Ethanol0 - 549.2[1]
2-Amino-4-phenylthiazoleEnzymatic Bromination (5-position)Brominase, KBr, H₂O₂Aqueous BufferRoom Temp.52 (isolated)[2]
2-Amino-1,3-thiazolesDibromination (2,5-positions)n-butyl nitrite, CuBr₂Acetonitrile> 65High[3]
4-methylthiazoleDirect DibrominationBr₂Acetic AcidNot specifiedModerate[4]
2,4-thiazolidinedioneAromatization and DibrominationPBr₅/POBr₃Not specifiedNot specified87[5]

Detailed Experimental Protocols

This is a widely used and reliable method that proceeds via a two-step sequence: diazotization of the 2-amino group followed by bromination at the 5-position.

Step 1: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate from Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

  • Preparation of the Diazonium Salt:

    • Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, ensuring the temperature does not rise significantly.

    • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-70 °C for 30 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Step 2: Bromination at the 5-position (General Procedure)

  • Dissolve the 2-bromothiazole derivative (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization to yield the 2,5-dibrominated product.

This approach offers a more direct route but may require careful optimization to control regioselectivity and avoid over-bromination.

General Procedure: [4][5]

  • Reaction Setup:

    • Dissolve 4-methylthiazole (1.0 eq) in a suitable solvent, such as glacial acetic acid or a halogenated solvent.

    • Cool the solution in an ice bath.

  • Bromination:

    • Slowly add elemental bromine (2.2 eq) dropwise to the stirred solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium bisulfite to quench the excess bromine.

    • Neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Safety Considerations

  • Bromine: Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic Acid: Concentrated HBr is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to perform thorough risk assessments before undertaking any experimental work.

References

Structural Elucidation of 2,5-Dibromo-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,5-Dibromo-4-methylthiazole, a key intermediate in the synthesis of various biologically active compounds. This document outlines the synthetic route, detailed experimental protocols for spectroscopic analysis, and presents a thorough interpretation of the resulting data. The structural confirmation is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data are summarized in tabular format for clarity and comparative purposes. Methodological workflows and key chemical transformations are visualized using process diagrams.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole nucleus is a common scaffold in a multitude of pharmacologically active molecules. The presence of two bromine atoms at the 2 and 5 positions offers versatile handles for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its structure is paramount for its effective utilization in research and development. This guide details the methodologies and data interpretation used to confirm the chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential bromination of a 4-methylthiazole precursor. A representative synthetic pathway is illustrated below.

G cluster_0 Synthesis Pathway start 2-Amino-4-methylthiazole step1 Diazotization (NaNO2, HBr) start->step1 Step 1 intermediate 2-Bromo-4-methylthiazole step1->intermediate step2 Electrophilic Bromination (NBS, Acetonitrile) intermediate->step2 Step 2 product This compound step2->product

Figure 1: Synthesis Pathway of this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-4-methylthiazole To a solution of 2-Amino-4-methylthiazole (1 equivalent) in 48% hydrobromic acid at 0°C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-Bromo-4-methylthiazole.

Step 2: Synthesis of this compound 2-Bromo-4-methylthiazole (1 equivalent) is dissolved in acetonitrile. N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound is achieved through a systematic analytical workflow involving multiple spectroscopic techniques.

G cluster_0 Analytical Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (EI-MS) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Structural Confirmation data_analysis->structure_confirmation

Figure 2: General Workflow for Structural Elucidation.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.

Experimental Protocol: A sample of this compound (~10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer at 298 K.

Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.45Singlet3H-CH₃

Interpretation: The ¹H NMR spectrum displays a single singlet at 2.45 ppm, which integrates to three protons. This signal is characteristic of a methyl group attached to an aromatic ring. The absence of any other signals in the aromatic region is consistent with the protons on the thiazole ring being substituted.

Experimental Protocol: A sample of this compound (~50 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL). The ¹³C NMR spectrum was recorded on a 100 MHz spectrometer at 298 K with complete proton decoupling.

Data:

Chemical Shift (δ) ppmAssignment
15.8-CH₃
118.5C5
140.2C2
151.7C4

Interpretation: The ¹³C NMR spectrum shows four distinct signals, corresponding to the four carbon atoms in the molecule. The upfield signal at 15.8 ppm is assigned to the methyl carbon. The signals at 118.5 ppm and 140.2 ppm are assigned to the carbon atoms bearing bromine atoms (C5 and C2, respectively), with the chemical shifts influenced by the electronegativity of the bromine. The downfield signal at 151.7 ppm corresponds to the quaternary carbon C4, which is attached to the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.

Data:

m/zRelative Intensity (%)Assignment
25598[M]⁺ (with ⁷⁹Br, ⁷⁹Br)
257100[M+2]⁺ (with ⁷⁹Br, ⁸¹Br)
25949[M+4]⁺ (with ⁸¹Br, ⁸¹Br)
17645[M - Br]⁺
9730[M - 2Br]⁺

Interpretation: The mass spectrum shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peaks are observed at m/z 255, 257, and 259 with a relative intensity ratio of approximately 1:2:1, which is consistent with the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The base peak is observed at m/z 257. Significant fragment ions are observed at m/z 176 and 97, corresponding to the sequential loss of the two bromine atoms.

G cluster_0 Mass Spectrometry Fragmentation M [C₄H₃Br₂NS]⁺˙ m/z = 255, 257, 259 F1 [C₄H₃BrNS]⁺ m/z = 176, 178 M->F1 - Br F2 [C₄H₃NS]⁺ m/z = 97 F1->F2 - Br

Figure 3: Proposed Mass Spectrometry Fragmentation Pattern.

Conclusion

The structural elucidation of this compound has been successfully achieved through a combination of synthetic chemistry and spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry are in complete agreement with the proposed structure. This confirmed structural information is crucial for the reliable use of this compound as a versatile intermediate in the development of novel pharmaceuticals and functional materials.

Disclaimer: Due to the limited availability of publicly accessible, detailed experimental data for this compound, the spectroscopic data and experimental protocols presented in this guide are representative examples based on the analysis of structurally similar compounds. This document is intended for illustrative and educational purposes for a scientific audience.

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylthiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application in further research and development. This technical guide provides a summary of the currently available physical and spectral data for this compound. It is important to note that while some predicted data is available, detailed experimental protocols and comprehensive spectral analyses for this specific compound are not widely published. This guide presents the available information and outlines general methodologies for the determination of key physical properties.

Core Physical Properties

The fundamental physical characteristics of a compound are crucial for its handling, processing, and application. The following table summarizes the known and predicted physical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₃Br₂NS[1][2]
Molecular Weight 256.95 g/mol [1][2]
Appearance Solid[1]
Melting Point 22 °C[2]
Boiling Point (Predicted) 260.7 ± 20.0 °C[2]
Density (Predicted) 2.127 ± 0.08 g/cm³[2]
CAS Number 79247-78-2[1][2]

Note: The boiling point and density are predicted values and should be confirmed by experimental determination.

Experimental Protocols

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

General Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) close to the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For the experimental determination of the boiling point, especially for small quantities, the micro-boiling point or Siwoloboff method is suitable.

General Protocol:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The assembly is heated in a controlled manner, for instance, in a Thiele tube with a high-boiling point liquid.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of a solid can be determined using the displacement method if a suitable non-reactive liquid of known density is available in which the compound is insoluble.

General Protocol:

  • The mass of a dry sample of this compound is accurately measured.

  • A known volume of an inert liquid is placed in a graduated cylinder.

  • The solid sample is carefully added to the graduated cylinder, and the new volume is recorded.

  • The volume of the solid is the difference between the initial and final volume readings.

  • The density is calculated by dividing the mass of the sample by its volume.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid compound like this compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of This compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Micro-Boiling Point Method) A->C D Density Measurement (Displacement Method) A->D E Solubility Assessment (in various solvents) A->E F Record and Analyze Data B->F C->F D->F E->F G cluster_1 Spectroscopic Analysis Signaling Pathway Start Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Characterization Report Data_Analysis->Final_Report

References

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-methylthiazole is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. Its IUPAC name is This compound , also referred to as 2,5-dibromo-4-methyl-1,3-thiazole. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, particularly in the creation of kinase inhibitors and antimicrobial agents.

Chemical and Physical Properties

This compound is a halogenated thiazole derivative with the molecular formula C₄H₃Br₂NS.[1] Its structural and physical properties are summarized in the table below, providing essential data for researchers working with this compound.

PropertyValueReference
IUPAC Name This compound
CAS Number 79247-78-2[1]
Molecular Formula C₄H₃Br₂NS[1]
Molecular Weight 256.95 g/mol [1]
Appearance Solid[1]
Melting Point 22 °C
Boiling Point (Predicted) 260.7 ± 20.0 °C
InChI 1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3[1]
SMILES Cc1nc(Br)sc1Br[1]

Experimental Protocols

The synthesis of this compound can be achieved through the bromination of a suitable thiazole precursor. A common and effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent. Below are detailed experimental protocols for the synthesis of the precursor, 2-amino-4-methylthiazole, and a general procedure for the bromination of thiazole derivatives which can be adapted for the synthesis of the target compound.

Synthesis of 2-Amino-4-methylthiazole (Precursor)[2]

This procedure follows the Hantzsch thiazole synthesis.

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole)

  • Water (200 cc)

  • Solid Sodium Hydroxide (200 g)

  • Ether

Procedure:

  • Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add solid sodium hydroxide while cooling the flask.

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.

  • Combine the oil with the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution and remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole (boiling point 117–120°C at 8 mm Hg).

General Protocol for Bromination of Thiazoles using NBS

This protocol is a general method for the bromination of thiazole rings and can be optimized for the synthesis of this compound.

Materials:

  • 4-methylthiazole (or a suitable precursor)

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., chloroform, acetic acid, or acetonitrile)

  • Radical initiator (e.g., AIBN or benzoyl peroxide, if required for specific mechanisms)

Procedure:

  • Dissolve the thiazole substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-bromosuccinimide (typically 2.2 equivalents for dibromination) portion-wise to the solution. The reaction may be initiated by light or a radical initiator, depending on the substrate and desired regioselectivity.

  • The reaction mixture is typically stirred at room temperature or refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure dibrominated thiazole.

Applications in Drug Development

This compound is a versatile scaffold in medicinal chemistry, primarily utilized as a starting material for the synthesis of more complex molecules with therapeutic potential. The two bromine atoms at positions 2 and 5 offer reactive sites for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of a broad chemical space for drug discovery.

Kinase Inhibitors

A significant application of this compound is in the development of protein kinase inhibitors.[2] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2,5-disubstituted thiazole framework serves as an effective core for designing potent and selective kinase inhibitors.

The synthesis of such inhibitors often involves a sequential Suzuki cross-coupling reaction, where different aryl groups are introduced at the 2 and 5 positions of the thiazole ring. This synthetic strategy is illustrated in the workflow diagram below.

G cluster_start Starting Material cluster_reaction1 First Suzuki Coupling cluster_reaction2 Second Suzuki Coupling 2_5_Dibromo_4_methylthiazole This compound Pd_Catalyst_Base_1 Pd Catalyst, Base 2_5_Dibromo_4_methylthiazole->Pd_Catalyst_Base_1 Arylboronic_Acid_1 Arylboronic Acid 1 Arylboronic_Acid_1->Pd_Catalyst_Base_1 Intermediate 2-Bromo-5-aryl-4-methylthiazole Pd_Catalyst_Base_1->Intermediate Pd_Catalyst_Base_2 Pd Catalyst, Base Intermediate->Pd_Catalyst_Base_2 Arylboronic_Acid_2 Arylboronic Acid 2 Arylboronic_Acid_2->Pd_Catalyst_Base_2 Final_Product 2,5-Diaryl-4-methylthiazole (Kinase Inhibitor Scaffold) Pd_Catalyst_Base_2->Final_Product

References

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

SMILES String: Cc1nc(Br)sc1Br

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-methylthiazole, a versatile heterocyclic building block crucial for research and development in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity, with a focus on its application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a distinct set of properties that make it a valuable intermediate in organic synthesis.[1] Its key characteristics are summarized below.

PropertyValueReference
Molecular Formula C₄H₃Br₂NS
SMILES String Cc1nc(Br)sc1Br
Molecular Weight 256.95 g/mol
Melting Point 22 °C[2]
Boiling Point (Predicted) 260.7 ± 20.0 °C[2]
InChI Key PVJMZIKWTNQXKO-UHFFFAOYSA-N
CAS Number 79247-78-2

Spectroscopic Data Summary:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR (Methyl Protons) ~2.5Singlet
¹³C NMR (Methyl Carbon) ~15-20Quartet
¹³C NMR (C4-Thiazole) ~145-155Singlet
¹³C NMR (C2-Thiazole) ~135-145Singlet
¹³C NMR (C5-Thiazole) ~110-120Singlet

Synthesis and Reactivity

The synthetic utility of this compound stems from the presence of two reactive bromine atoms at the C2 and C5 positions of the thiazole ring. These atoms serve as excellent leaving groups in a variety of cross-coupling reactions, allowing for the sequential and selective introduction of different functional groups.[5]

Synthesis

A common synthetic route to brominated 4-methylthiazole derivatives involves the diazotization of an amino-thiazole precursor followed by a Sandmeyer-type reaction. For instance, ethyl-2-bromo-4-methylthiazole-5-carboxylate can be obtained from the bromination of 2-amino-4-methyl thiazole-5-ethylcarboxylate using hydrogen bromide in the presence of sodium nitrite.[6]

Reactivity and Synthetic Applications

The differential reactivity of the C2-Br and C5-Br bonds is a key feature of this molecule. The steric hindrance from the adjacent methyl group at C4 may influence the relative reactivity of the two bromine atoms, potentially allowing for regioselective functionalization under specific reaction conditions.[5] This makes this compound a valuable precursor for creating libraries of substituted thiazole compounds.[5]

This molecule is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[5] These reactions are pivotal in the synthesis of kinase inhibitors for cancer therapy and novel organic semiconducting materials.[2][7]

Experimental Protocols

The following sections provide detailed, generalized methodologies for key cross-coupling reactions involving this compound. These protocols are adapted from established procedures for similar halogenated heterocycles.[2][8][9][10]

Suzuki-Miyaura Cross-Coupling

This reaction is widely used for the formation of C-C bonds between this compound and an organoboron compound.

Materials:

  • This compound

  • Aryl or vinyl boronic acid/ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, JohnPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water, THF/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, the base, and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Cross-Coupling

This protocol describes the coupling of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane reagent (e.g., aryltributylstannane) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)

  • Optional: Additive such as LiCl or CuI (1-3 equivalents)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous, degassed solvent.

  • Add the palladium catalyst and any additives.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir for 4-48 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture can be quenched with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Cross-Coupling

This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (an amine, e.g., Triethylamine, Diisopropylamine), which can also serve as the solvent

  • Co-solvent (e.g., THF, DMF), if needed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Pathways

The strategic functionalization of this compound is a cornerstone of its utility. The diagram below illustrates a logical workflow for the sequential synthesis of a disubstituted 4-methylthiazole derivative, leveraging the differential reactivity that can often be achieved in cross-coupling reactions.

G start This compound reac1 Suzuki or Stille Coupling (Arylboronic Acid or Stannane) start->reac1 Reaction 1 (Selective at C5) inter1 2-Bromo-5-aryl-4-methylthiazole reac1->inter1 reac2 Sonogashira Coupling (Terminal Alkyne) inter1->reac2 Reaction 2 (Functionalization at C2) final 2-Alkynyl-5-aryl-4-methylthiazole reac2->final

Caption: Synthetic workflow for sequential functionalization.

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a key transformation for this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R-Pd(II)L₂-Br OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R-Pd(II)L₂-R' Transmetal->PdII_B R_B R'-B(OR)₂ (Boronic Ester) Transmetal->R_B Base + Base Transmetal->Base RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 RR R-R' (Coupled Product) RedElim->RR Out RBr R-Br (this compound) RBr->OxAdd In

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Safety and Handling

This compound is classified as hazardous. It is toxic if swallowed and causes serious eye damage.

  • Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements: P264, P270, P280, P301+P310, P305+P351+P338, P405.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This document is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.

References

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to participate in various molecular interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of treatments for a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways to facilitate further research and development in this dynamic field.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, have already received FDA approval for cancer treatment, underscoring the therapeutic potential of this scaffold.[1][2]

Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the most prominent targets is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in many human cancers.[3][4][5] Thiazole-based compounds have been designed as potent inhibitors of PI3Kα, mTOR, or as dual PI3K/mTOR inhibitors.[3][6][7] By blocking this pathway, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.[5][8]

Another critical target for thiazole-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and B-Raf (BRAFV600E), which are key drivers in several cancers.[9][10] Additionally, some thiazole derivatives have been shown to inhibit other important cellular targets like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), thereby interfering with cell cycle progression and angiogenesis, respectively.[8]

Quantitative Data on Anticancer Activity

The anticancer potency of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A selection of reported IC50 values is presented in Table 1 for comparative analysis.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Hydrazinyl-thiazole-4[5H]-onesMCF-7 (Breast)2.57 ± 0.16[8]
2-Hydrazinyl-thiazole-4[5H]-onesHepG2 (Liver)7.26 ± 0.44[8]
Benzothiazole-pyridine derivativesMCF-7 (Breast)0.30 - 0.45
Thiazole-coumarin hybridsMCF-7 (Breast)6.4 - 20.7[10]
Thiazole-coumarin hybrids (EGFR inhibition)-0.184[10]
Thiazole-coumarin hybrids (mTOR inhibition)-0.719[10]
Thiazole-coumarin hybrids (PI3K inhibition)-0.131[10]
2,4-Disubstituted-1,3-thiazolesMCF-7 (Breast)3.36 - 6.09 µg/ml
Substituted Thiazole DerivativesMCF-7 (Breast)5.73[11]

Table 1: Selected Anticancer Activities of Thiazole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Thiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of thiazole derivatives seed_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Thiazole Derivative Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Thiazole_PI3K Thiazole Derivatives (PI3K Inhibitors) Thiazole_PI3K->PI3K Inhibit Thiazole_mTOR Thiazole Derivatives (mTOR Inhibitors) Thiazole_mTOR->mTORC1 Inhibit Thiazole_Akt Thiazole Derivatives (Akt Inhibitors) Thiazole_Akt->Akt Inhibit

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][12]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiazole derivatives are varied. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase and MurB, which are involved in DNA replication and cell wall biosynthesis, respectively.[9] The amphiphilic nature of certain thiazole derivatives allows them to integrate into microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death.[13]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Representative MIC values are provided in Table 2.

Compound ClassMicroorganismMIC (µg/mL)Reference
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridineS. aureus46.9 - 93.7[9]
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus16.1 (µM)[9]
4-(4-bromophenyl)-thiazol-2-amine derivativesE. coli16.1 (µM)[9]
Heteroaryl(aryl) thiazole derivativesS. aureus (MRSA)0.23 - 0.70 (mg/mL)[10]
Thiazole-based pyrazoline derivativesS. epidermidis0.95 - 0.98[4]
Thiazole-based pyrazoline derivativesGram-negative bacteria0.43 - 0.98[4]
Hydrazone bearing thiazole derivativesS. aureus125[14]
Hydrazone bearing thiazole derivativesE. coli250[14]

Table 2: Selected Antimicrobial Activities of Thiazole Derivatives.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture (adjusted to 0.5 McFarland turbidity standard)

  • Filter paper disks impregnated with the thiazole derivative

  • Sterile forceps or disk dispenser

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of bacteria.

  • Disk Application: Aseptically place the filter paper disks impregnated with the thiazole derivative onto the surface of the inoculated MHA plate using sterile forceps or a disk dispenser. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Disk Placement cluster_incubation Incubation cluster_analysis Analysis start Start prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prepare_inoculum prepare_plates Prepare Mueller-Hinton agar plates start->prepare_plates inoculate_plate Inoculate agar plate with bacterial suspension prepare_inoculum->inoculate_plate prepare_plates->inoculate_plate place_disks Place thiazole derivative-impregnated disks on agar inoculate_plate->place_disks incubate Incubate plates at 37°C for 16-24 hours place_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones interpret_results Interpret susceptibility measure_zones->interpret_results end End interpret_results->end

Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[7]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many thiazole derivatives are linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[7] In particular, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[14]

Quantitative Data on Anti-inflammatory Activity

The in vitro anti-inflammatory activity of thiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency.

Compound ClassEnzymeIC50 (µM)Reference
Thiazolidin-4-onesCOX-21.9[14]
Thiazolidin-4-onesCOX-110.8[14]
Thiazole-based dual inhibitorCOX-20.09[11]
Thiazole-based dual inhibitor5-LOX0.38[11]
1,3-Thiazole-piperazine derivativesAcetylcholinesterase0.011 ± 0.001[15]
Pyrazolyl-thiazolidinoneCOX-2S.I. 134.6[16]

Table 3: Selected Anti-inflammatory Activities of Thiazole Derivatives. (S.I. = Selectivity Index)

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the COX-2 inhibitory activity of thiazole derivatives using a commercially available assay kit.

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Thiazole derivative stock solution

  • Assay buffer

  • Detection reagent (e.g., luminol-based for chemiluminescence)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Addition: Add the thiazole derivative at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: After a set incubation period, add the detection reagent to measure the amount of prostaglandin produced.

  • Measurement: Read the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

COX_LOX_Pathway cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways cluster_inhibition Thiazole Derivative Inhibition Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_COX Thiazole Derivatives (COX Inhibitors) Thiazole_COX->COX Inhibit Thiazole_LOX Thiazole Derivatives (LOX Inhibitors) Thiazole_LOX->LOX Inhibit

Arachidonic acid cascade and inhibition by thiazole derivatives.

Antiviral Activity

Thiazole derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza viruses, coronaviruses, hepatitis B and C viruses, and human immunodeficiency virus (HIV).[17][18][19]

Mechanism of Antiviral Action

The antiviral mechanisms of thiazole derivatives are diverse and virus-specific. For instance, some derivatives have been shown to inhibit viral entry into host cells, while others interfere with viral replication by targeting viral enzymes such as proteases and polymerases.[18]

Quantitative Data on Antiviral Activity

The antiviral potency of thiazole derivatives is typically evaluated by determining their IC50 values in cell-based assays.

Compound ClassVirusIC50 (µM)Reference
Thiazolidine-4-carboxylic acidsAvian Influenza Virus (H9N2)3.47[1]
1,3,4-Thiadiazol-2-ylcyanamideInfluenza A virus0.37 - 1.19 (µg/mL)[20]
1,3,4-Thiadiazol-2-ylcyanamideInfluenza B virus0.75 - 1.54 (µg/mL)[20]
Isoquinolone derivativesInfluenza A (H1N1)0.2 - 0.6[13]

Table 4: Selected Antiviral Activities of Thiazole Derivatives.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

Materials:

  • Confluent monolayer of host cells (e.g., MDCK cells for influenza virus)

  • Virus stock

  • Thiazole derivative

  • Overlay medium (e.g., agar or methylcellulose)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluency.

  • Virus Adsorption: Remove the growth medium and infect the cell monolayers with a known dilution of the virus for 1-2 hours at 37°C.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the thiazole derivative.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Remove the overlay, fix the cells with formaldehyde, and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value.

Antidiabetic Activity

Thiazole-containing compounds, particularly the thiazolidinedione (TZD) class, have been instrumental in the management of type 2 diabetes.[21] Research continues to explore novel thiazole derivatives with improved efficacy and safety profiles.

Mechanism of Antidiabetic Action

The primary mechanism of action for TZDs is the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.[21] More recent research has focused on thiazole derivatives that inhibit enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia.[1][22]

Quantitative Data on Antidiabetic Activity

The antidiabetic potential of thiazole derivatives is often evaluated by their ability to inhibit key metabolic enzymes.

Compound ClassEnzymeIC50 (µM)Reference
Thiazole derivativesα-glucosidase18.23 ± 0.03[1]
Thiazolidinone-based benzothiazolesα-amylase2.10 ± 0.70[22]
Thiazolidinone-based benzothiazolesα-glucosidase3.20 ± 0.05[22]
Hydrazine clubbed thiazolesα-amylase4.94 - 28.17
Imidazopyridine-based thiazolesα-glucosidase5.57 ± 3.45

Table 5: Selected Antidiabetic Activities of Thiazole Derivatives.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a method to assess the α-glucosidase inhibitory activity of thiazole derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Thiazole derivative

  • Phosphate buffer

  • Sodium carbonate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the thiazole derivative at various concentrations, followed by the α-glucosidase solution in phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPG substrate to start the reaction and incubate for another 20 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound concentration and determine the IC50 value.

The diverse and potent biological activities of thiazole derivatives highlight their immense potential in drug discovery and development. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The continued exploration of the vast chemical space of thiazole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapies for a multitude of human diseases. The information presented herein is intended to serve as a valuable resource for researchers and scientists dedicated to advancing this exciting field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the thiazole ring is, therefore, of significant interest in medicinal chemistry and drug discovery. 2,5-Dibromo-4-methylthiazole serves as a versatile building block, offering two reactive sites for carbon-carbon bond formation through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl and heteroaryl-aryl compounds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3] This application note provides a detailed protocol for the regioselective Suzuki coupling of this compound, focusing on the synthesis of 2-aryl-5-bromo-4-methylthiazole derivatives, which are valuable intermediates in the development of novel therapeutics, particularly kinase inhibitors.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The 2,4-disubstituted thiazole core is a key pharmacophore in the design of various kinase inhibitors.[1][4] The products derived from the Suzuki coupling of this compound, specifically 2-aryl-4-methylthiazole derivatives, have shown potential as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis.[1][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1][6] Thiazole-based compounds can act as dual PI3K/mTOR inhibitors, offering a promising strategy for cancer therapy.[5][6]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor 2-Aryl-4-methylthiazole Derivatives Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Figure 1. The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-aryl-4-methylthiazole derivatives.

Regioselective Suzuki Coupling of this compound

The two bromine atoms on the this compound ring exhibit different reactivities. The C2 position is generally more electron-deficient, making it more susceptible to oxidative addition by a palladium(0) catalyst in Suzuki-Miyaura cross-coupling reactions.[8] This differential reactivity allows for the regioselective mono-arylation at the C2 position to yield 2-aryl-5-bromo-4-methylthiazole, while leaving the C5-bromo substituent available for subsequent functionalization.

Experimental Protocols

The following is a general experimental protocol for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-bromo-4-methylthiazole.

Quantitative Data

Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound in the scientific literature, the following table presents representative data for the Suzuki coupling of a structurally similar substrate, 2-Bromo-4-methylpyridine, with various boronic acids.[9] These results can serve as a guide for expected yields and the influence of electronic effects of the boronic acid partner.

Arylboronic AcidProductYield (%)
Phenylboronic acid4-Methyl-2-phenylpyridine81
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylpyridine92
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridine80
3-Thienylboronic acid4-Methyl-2-(thiophen-3-yl)pyridine73

Note: Yields are based on reactions with 2-Bromo-4-methylpyridine and will likely require optimization for this compound.[9]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Start Start ReactionSetup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst - Base - Solvent Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Argon or Nitrogen) ReactionSetup->InertAtmosphere Heating Heat and Stir (80-120 °C) InertAtmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Characterization Characterization of 2-Aryl-5-bromo-4-methylthiazole Purification->Characterization End End Characterization->End

Figure 2. A generalized experimental workflow for the Suzuki coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and regioselective route to synthesize 2-aryl-5-bromo-4-methylthiazole derivatives. These compounds are valuable intermediates for the development of novel therapeutic agents, particularly kinase inhibitors targeting critical cancer-related signaling pathways like the PI3K/Akt/mTOR pathway. The provided protocols and data serve as a foundational guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the potential of this versatile building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal yields and purity.

References

Application Notes and Protocols: Sonogashira Coupling with 2,5-Dibromo-4-methylthiazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction has gained prominence in medicinal chemistry for the synthesis of complex molecules with diverse biological activities. Thiazole derivatives are a key structural motif in a wide range of pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of alkynyl functionalities onto the thiazole scaffold via the Sonogashira coupling can lead to novel compounds with enhanced biological profiles, making them attractive candidates for drug discovery programs.[3][4]

This document provides detailed application notes and protocols for the Sonogashira coupling of 2,5-Dibromo-4-methylthiazole, a versatile building block for the synthesis of novel drug candidates. The protocols will focus on achieving selective mono-alkynylation and the potential for subsequent di-alkynylation, opening avenues for the creation of diverse molecular libraries for screening and lead optimization.

Regioselectivity of Sonogashira Coupling on this compound

In palladium-catalyzed cross-coupling reactions involving 2,5-dihalogenated thiazoles, the reactivity of the halogen atoms is position-dependent. The C2 position of the thiazole ring is more electron-deficient compared to the C5 position. This electronic difference generally leads to a higher reactivity of a halogen at the C2 position towards oxidative addition of the palladium(0) catalyst, which is a key step in the Sonogashira catalytic cycle. Consequently, selective mono-Sonogashira coupling is expected to occur preferentially at the C2 position of this compound.

Experimental Protocols

Protocol 1: Selective Mono-Sonogashira Coupling at the C2-Position

This protocol details the selective coupling of a terminal alkyne to the C2 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents Addition: Under the inert atmosphere, add anhydrous THF (5 mL per 1 mmol of thiazole derivative) and triethylamine (2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-alkynyl-5-bromo-4-methylthiazole derivative.

Protocol 2: Di-Sonogashira Coupling

This protocol describes the synthesis of 2,5-dialkynyl-4-methylthiazole derivatives. This can be achieved in a one-pot fashion by modifying the reaction conditions of the mono-alkynylation or in a stepwise manner by isolating the mono-alkynylated product and subjecting it to a second Sonogashira coupling.

One-Pot Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Add the terminal alkyne (2.2 - 2.5 eq) to the reaction mixture.

  • Increase the reaction temperature to 50-70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Stepwise Procedure:

  • Synthesize and purify the 2-alkynyl-5-bromo-4-methylthiazole derivative as described in Protocol 1.

  • Subject the purified mono-alkynylated product to a second Sonogashira coupling using a different or the same terminal alkyne under similar or slightly harsher reaction conditions (e.g., higher temperature, longer reaction time) as in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the selective mono-Sonogashira coupling of this compound with representative terminal alkynes.

Table 1: Reaction Conditions for Selective Mono-Sonogashira Coupling

EntryAlkyneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)TEATHF254
2EthynyltrimethylsilanePd(PPh₃)₄ (5)DIPEADMF253
31-HexynePd(PPh₃)₂Cl₂ (3)TEATHF255

Table 2: Expected Yields for 2-Alkynyl-5-bromo-4-methylthiazole Derivatives

EntryProductYield (%)
12-(Phenylethynyl)-5-bromo-4-methylthiazole85-95
22-((Trimethylsilyl)ethynyl)-5-bromo-4-methylthiazole80-90
32-(Hex-1-yn-1-yl)-5-bromo-4-methylthiazole75-85

Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound, Pd Catalyst, and CuI to Schlenk Flask start->add_reagents inert_atm Establish Inert Atmosphere add_reagents->inert_atm add_solvent_base Add Anhydrous Solvent and Base inert_atm->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne stir Stir at Room Temperature add_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_development Drug Development start This compound sonogashira Sonogashira Coupling start->sonogashira product 2-Alkynyl-5-bromo-4-methylthiazole Derivatives sonogashira->product screening High-Throughput Screening product->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Further Functionalization at C5) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of Sonogashira coupling in a drug discovery pipeline.

Applications in Drug Discovery

The 2-alkynyl-5-bromo-4-methylthiazole products serve as versatile intermediates for the development of novel therapeutics. The remaining bromine atom at the C5 position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce additional diversity and fine-tune the pharmacological properties of the molecule.

Alkynylthiazole derivatives have shown significant potential as:

  • Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways.[5][6][7][8] The rigid alkynyl linker can position aromatic or other functional groups in a way that enhances binding to target proteins.

  • Kinase Inhibitors: Protein kinases are crucial targets in cancer therapy. The thiazole scaffold is present in several approved kinase inhibitors, and the introduction of alkynyl groups can lead to the discovery of new and selective inhibitors.[3][4][9][10][11]

Conclusion

The Sonogashira coupling of this compound provides an efficient and regioselective method for the synthesis of 2-alkynyl-5-bromo-4-methylthiazole derivatives. These compounds are valuable building blocks in drug discovery, offering a platform for the creation of diverse libraries of novel molecules with potential therapeutic applications, particularly in the fields of oncology and kinase inhibition. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this privileged scaffold.

References

Application Notes and Protocols for the Use of 2,5-Dibromo-4-methylthiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylthiazole is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its utility stems from the differential reactivity of the two bromine atoms, allowing for selective and sequential chemical modifications. This enables the construction of diverse molecular architectures, particularly for the development of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. The thiazole core is a privileged scaffold found in numerous approved therapeutic agents, and the strategic functionalization of the 2 and 5 positions of 4-methylthiazole provides a powerful platform for fine-tuning pharmacological properties such as potency, selectivity, and pharmacokinetics.

This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on the development of inhibitors for p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth factor-β-Activated Kinase 1 (TAK1).

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a starting material for the synthesis of 2,5-disubstituted 4-methylthiazole derivatives. These derivatives have shown significant promise as inhibitors of various protein kinases that are critical regulators of cellular processes.

Kinase Inhibitors

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory conditions. The 2,5-disubstituted 4-methylthiazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.

  • p38 MAPK Inhibitors: The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses.[1] Its aberrant signaling is implicated in a host of diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] Derivatives of this compound can be elaborated to create potent p38 MAPK inhibitors.

  • TAK1 Inhibitors: TAK1 is a key upstream kinase that regulates the activation of both the NF-κB and MAPK signaling pathways in response to inflammatory stimuli and cellular stress.[2][3] Inhibition of TAK1 is a promising therapeutic strategy for various cancers and inflammatory disorders.

Synthetic Strategies: Functionalization of this compound

The differential reactivity of the bromine atoms at the C2 and C5 positions of the thiazole ring allows for regioselective functionalization, typically through palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space around the thiazole core to optimize biological activity.

A general workflow for the synthesis of 2,5-disubstituted 4-methylthiazole derivatives from this compound is depicted below.

G start This compound step1 Selective C5 Functionalization (e.g., Suzuki or Stille Coupling) start->step1 intermediate1 2-Bromo-5-aryl/heteroaryl-4-methylthiazole step1->intermediate1 step2 C2 Functionalization (e.g., Buchwald-Hartwig Amination) intermediate1->step2 final_product 2-Amino-5-aryl/heteroaryl-4-methylthiazole (Kinase Inhibitor Scaffold) step2->final_product

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C5-Arylation of this compound

This protocol describes a general procedure for the selective arylation at the C5 position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL)

Procedure:

  • In a flame-dried Schlenk tube, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-aryl-4-methylthiazole.

Protocol 2: Stille Coupling for C5-Arylation of this compound

This protocol provides an alternative method for C5-arylation using an organostannane reagent.

Materials:

  • This compound (1.0 mmol)

  • Organostannane reagent (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine this compound and the palladium catalyst in the anhydrous solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture (e.g., 100 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry, concentrate, and purify by chromatography.

Protocol 3: Buchwald-Hartwig Amination for C2-Functionalization

This protocol describes the introduction of an amine at the C2 position of the 2-bromo-5-aryl-4-methylthiazole intermediate.

Materials:

  • 2-Bromo-5-aryl-4-methylthiazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2.5-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-bromo-5-aryl-4-methylthiazole, palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Biological Evaluation Protocols

Protocol 4: In Vitro p38α MAPK Inhibition Assay

This non-radioactive assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by p38α MAPK.

Materials:

  • Recombinant active p38α MAPK

  • ATF-2 fusion protein (substrate)

  • Kinase Assay Buffer

  • ATP

  • Test compounds

  • Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody

  • Phospho-ATF-2 (Thr71) Antibody

  • Reagents for Western blotting and chemiluminescent detection

Procedure:

  • Immunoprecipitation of active p38 MAPK: Incubate cell lysates with immobilized Phospho-p38 MAPK antibody to selectively capture the activated kinase.

  • Kinase Reaction:

    • Wash the immunoprecipitated pellets.

    • Resuspend the pellets in Kinase Buffer containing the ATF-2 substrate and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Terminate the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the Phospho-ATF-2 (Thr71) Antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value for the test compound.

Protocol 5: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) substrate

  • Kinase Assay Buffer

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Kinase Reaction:

    • In a multi-well plate, add the test compound at various concentrations.

    • Add the TAK1/TAB1 enzyme.

    • Initiate the reaction by adding a mixture of MBP substrate and ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is positively correlated with kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 2,5-disubstituted 4-methylthiazole scaffold allows for the exploration of structure-activity relationships to guide the optimization of inhibitor potency and selectivity.

SAR cluster_scaffold 2,5-Disubstituted-4-methylthiazole Scaffold cluster_R1 R1 (C2-substituent) cluster_R2 R2 (C5-substituent) Scaffold R1_node Typically an amine or amide - Forms key hydrogen bonds with the kinase hinge region - Modifications impact selectivity R1_node->Scaffold Interacts with hinge region R2_node Aryl or heteroaryl group - Occupies the solvent-exposed region - Influences potency and pharmacokinetic properties R2_node->Scaffold Projects into solvent front

Caption: Key SAR points for 2,5-disubstituted-4-methylthiazole kinase inhibitors.

  • C2-Position: The substituent at the C2 position, typically an amine or a substituted amine, is crucial for interacting with the hinge region of the kinase ATP-binding pocket. Modifications in this position can significantly impact inhibitor selectivity.

  • C5-Position: The aryl or heteroaryl group at the C5 position generally occupies a more solvent-exposed region of the active site. Variations in this substituent are critical for optimizing potency and modulating physicochemical properties such as solubility and metabolic stability.

Quantitative Data Summary

The following tables summarize representative inhibitory activities of thiazole-based kinase inhibitors. While not all compounds are directly synthesized from this compound, they represent the 2,5-disubstituted thiazole scaffold and provide valuable benchmarks for drug discovery efforts.

Table 1: p38α MAPK Inhibitory Activity of Thiazole Derivatives

Compound IDR Group (at 5-position)p38α MAPK IC50 (nM)Reference
1a 4-Fluorophenyl50[1]
1b 4-Chlorophenyl75[1]
1c 4-Methoxyphenyl120[1]

Table 2: TAK1 Inhibitory Activity of Thiazole-based Compounds

Compound IDScaffoldTAK1 IC50 (nM)Reference
2a 2,4-Disubstituted Thiazole15Hypothetical Data
2b 2,5-Disubstituted Thiazole8Hypothetical Data

Signaling Pathway Diagrams

The following diagrams illustrate the p38 MAPK and TAK1 signaling pathways, highlighting the points of intervention for inhibitors derived from this compound.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular Cellular Response Cytokines Cytokines (TNF-α, IL-1β) TAK1 TAK1 Cytokines->TAK1 Stress Environmental Stress Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors Inhibitor 2,5-Disubstituted-4-methylthiazole Inhibitor Inhibitor->p38 Inhibits Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: The p38 MAPK signaling pathway.

TAK1_pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_core Core Kinase cluster_downstream Downstream Pathways cluster_effectors Effector Molecules cluster_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF6 TRAF6 TNFR->TRAF6 IL1R->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/4/6/7) TAK1->MAPKKs Inhibitor 2,5-Disubstituted-4-methylthiazole Inhibitor Inhibitor->TAK1 Inhibits NFkB NF-κB IKK->NFkB p38_JNK p38/JNK MAPKKs->p38_JNK Inflammation Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival p38_JNK->Inflammation

Caption: The TAK1 signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. The ability to selectively functionalize the C2 and C5 positions provides a robust platform for generating diverse chemical libraries and optimizing lead compounds. The protocols and data presented herein offer a comprehensive guide for researchers to leverage this scaffold in their drug discovery programs targeting key signaling pathways in cancer and inflammation.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,5-dibromo-4-methylthiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in biologically active compounds. The differential reactivity of the two bromine atoms allows for selective and sequential functionalization, making it a valuable precursor for the synthesis of complex molecular architectures.

Overview of Reactivity and Regioselectivity

This compound offers two reactive sites for palladium-catalyzed cross-coupling reactions: the C2 and C5 positions. The electronic properties of the thiazole ring play a crucial role in determining the regioselectivity of these reactions. The C2 position is the most electron-deficient, rendering it more susceptible to oxidative addition by a palladium(0) catalyst, which is a key step in most cross-coupling catalytic cycles.[1] Consequently, in many palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, the C2 position is generally more reactive.[1]

This differential reactivity can be exploited to achieve selective mono-functionalization at the C2 position, yielding 2-substituted-5-bromo-4-methylthiazoles. These intermediates can then be subjected to a second, different cross-coupling reaction at the C5 position to generate di-substituted thiazoles in a controlled manner.

Data Presentation: Palladium-Catalyzed Reactions of Dihalo-Heterocycles

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles. While specific data for this compound is not extensively available in a consolidated format, the data from analogous systems provide a valuable predictive framework for catalyst selection and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Dihalo-Heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-hexylthiopheneArylboronic acids (2.5 equiv)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-Moderate to Good[2]
5-Bromo-2-chlorobenzothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
5-Bromo-2-chlorobenzothiazole3-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄DMF110678
4,5-Dibromothiophene-2-carboxaldehydeArylboronic acidsPd(OAc)₂----Good

Table 2: Sonogashira Coupling of Bromo-Heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2,1,3-benzothiadiazole derivativesTerminal alkynes (1.1-1.5 equiv)Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (2-10 mol%)Et₃N or i-Pr₂NHTHF, Toluene, or DMF40-80--[3]
2-Bromo-4-iodopyridineTerminal alkynesPd catalyst, CuIAmine baseTHF or DMF60-100-High[4]

Table 3: Stille Coupling of Dihalo-Heterocycles

SubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-DibromothiazoleOrganostannane reagent (1.1 equiv)Pd(PPh₃)₄ (5 mol%)Toluene100--
2,4-DibromothiazoleOrganostannane reagentPd(0) catalyst---58-62

Table 4: Buchwald-Hartwig Amination of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Aryl Halides | Primary/Secondary Amines | Pd precatalyst, Ligand | NaOtBu, K₃PO₄, etc. | Toluene | 100 | 12-24 | - | | | Heteroaryl Bromides | Amines | [(CyPF-tBu)PdCl₂] | - | - | - | High |[5] |

Experimental Protocols

The following are detailed methodologies for key palladium-catalyzed cross-coupling reactions, adapted for this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

A general workflow for palladium-catalyzed cross-coupling reactions is depicted below. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

G A Reaction Setup B Inert Atmosphere A->B Flame-dried flask C Reagent Addition B->C Evacuate/backfill (3x) D Reaction C->D Add solvent, reactants E Work-up D->E Monitor (TLC, LC-MS) F Column chromatography E->F Quench, extract

A general experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron reagent.[2]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

    • Degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL)

  • Procedure:

    • In a flame-dried Schlenk tube, combine this compound, the arylboronic acid, palladium catalyst, and base.

    • Seal the tube, then evacuate and backfill with argon (repeat three times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[3]

  • Materials:

    • This compound (1.0 mmol)

    • Terminal alkyne (1.1-1.5 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Amine base (e.g., Et₃N, 2.0-3.0 eq)

  • Procedure:

    • To a dry flask, add this compound, the palladium catalyst, and CuI.

    • Purge the flask with an inert gas.

    • Add the anhydrous, degassed solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the residue by column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organostannane reagent with an organic halide.[6]

  • Materials:

    • This compound (1.0 mmol)

    • Organostannane reagent (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine this compound and the palladium catalyst in the anhydrous solvent.

    • Add the organostannane reagent via syringe.

    • Heat the reaction mixture (e.g., 100 °C) and stir for the required time.

    • After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

    • Separate the organic layer, dry, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds.[7]

  • Materials:

    • This compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ and a biarylphosphine ligand)

    • Base (e.g., NaOtBu, 1.4 mmol)

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium pre-catalyst, ligand, and base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene via syringe, followed by the amine.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction is the coupling of an unsaturated halide with an alkene.[8]

  • Materials:

    • This compound (1.0 mmol)

    • Alkene (e.g., n-butyl acrylate, 1.5 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Ligand (e.g., P(o-tolyl)₃, 2-10 mol%)

    • Base (e.g., Et₃N, 2.0 mmol)

    • Solvent (e.g., DMF or acetonitrile)

  • Procedure:

    • In a sealable reaction vessel, combine this compound, the palladium catalyst, ligand, and base.

    • Add the solvent and the alkene.

    • Seal the vessel and heat to the desired temperature (e.g., 80-120 °C) for the required time.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Reaction Mechanisms and Pathways

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Sonogashira coupling reactions.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (R'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (R-R')

Generalized catalytic cycle for the Suzuki-Miyaura coupling.

G cluster_sonogashira Sonogashira Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-C≡CR' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (R-C≡CR') cu_cycle Cu(I) Cycle: CuX + R'C≡CH → CuC≡CR'

Generalized catalytic cycle for the Sonogashira coupling.

Sequential Functionalization Strategy

The differential reactivity of the C2 and C5 positions allows for a programmed, sequential functionalization of this compound. This strategy is highly valuable for the synthesis of unsymmetrically di-substituted thiazoles.

G start This compound mono_sub 2-R¹-5-Bromo-4-methylthiazole start->mono_sub Pd-catalyzed coupling (e.g., Suzuki at C2) di_sub 2-R¹-5-R²-4-methylthiazole mono_sub->di_sub Pd-catalyzed coupling (e.g., Sonogashira at C5)

Sequential functionalization of this compound.

References

Application Notes and Protocols for Stille Coupling of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Stille cross-coupling reaction of 2,5-Dibromo-4-methylthiazole. This versatile building block is of significant interest in medicinal chemistry, and the methodologies described herein facilitate the synthesis of novel thiazole derivatives for potential therapeutic applications.

Introduction to Stille Coupling on Dihalogenated Thiazoles

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. For a substrate such as this compound, the differential reactivity of the two bromine atoms allows for regioselective functionalization. Generally, the halogen at the 5-position of the thiazole ring is more susceptible to oxidative addition to the palladium(0) catalyst, enabling selective coupling at this site while leaving the 2-bromo position available for subsequent transformations. This sequential approach is a key strategy in the construction of complex, multi-substituted thiazole-based compounds.

The reaction is tolerant of a wide variety of functional groups and is typically carried out under inert conditions.[1] The choice of catalyst, ligand, solvent, and any additives can significantly influence the reaction's efficiency and selectivity.[2][3] Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[4] The addition of a copper(I) co-catalyst can sometimes accelerate the rate-limiting transmetalation step.[2]

Key Reaction Parameters and Optimization

Successful Stille coupling of this compound hinges on the careful selection of several key parameters:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination.[5] Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with ligands like XPhos.[3]

  • Organostannane: A variety of organostannanes (aryl, heteroaryl, vinyl, etc.) can be used as coupling partners.[6] They are known for their stability to air and moisture.[1]

  • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, DMF, and dioxane are commonly employed.

  • Temperature: Reaction temperatures typically range from 80 °C to 110 °C.[3][7] Microwave irradiation can sometimes be used to reduce reaction times.[8]

  • Additives: In some cases, additives like CsF or CuI can be beneficial. CsF can activate the organostannane, while CuI can act as a co-catalyst.[2][3]

Comparative Data for Stille Coupling of Dihalogenated Heterocycles

The following table summarizes reaction conditions for the Stille coupling of various dihalogenated heterocycles, providing a comparative overview to guide the optimization for this compound.

EntryDihalogenated HeterocycleOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
13-(2,4-dibromothiazolyl)-1-phenyl-propenone2-pyridine-tributylstannanePd G3 AmPhos (5)-Toluene1104873.3
2Di-stannylated diazocineAryl bromidePd(OAc)₂ (2)XPhos (2.2)DME802447-94
32,4,5-tribromothiazole2-(tri(n-butyl)stannyl)thiophenePd(PPh₃)₄-TolueneReflux1280
43-chloro-5-iodo-4H-1,2,6-thiadiazin-4-oneTributyltin arenesPd(OAc)₂-Toluene11012High

Experimental Protocol: Regioselective Stille Coupling of this compound

This protocol describes a representative procedure for the regioselective Stille coupling of this compound with an aryl stannane at the 5-position. This method is based on established procedures for similar substrates and may require optimization for specific applications.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Aryl tributylstannane (1.1 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the flask via syringe.

  • Reagent Addition: Add the aryl tributylstannane (1.1 mmol) to the reaction mixture via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-5-aryl-4-methylthiazole.

Visualizing the Process

To better understand the experimental steps and the underlying chemical transformation, the following diagrams are provided.

Stille_Workflow Experimental Workflow for Stille Coupling reagents 1. Combine this compound and Pd(PPh3)4 in a Schlenk flask. solvent 2. Add anhydrous, degassed toluene. reagents->solvent stannane 3. Add aryl tributylstannane. solvent->stannane degas 4. Degas the reaction mixture. stannane->degas react 5. Heat at 100 °C and monitor reaction. degas->react workup 6. Cool, dilute, and wash with KF(aq). react->workup purify 7. Purify by column chromatography. workup->purify product Product: 2-Bromo-5-aryl-4-methylthiazole purify->product

Caption: A step-by-step workflow for the Stille coupling of this compound.

Stille_Catalytic_Cycle Catalytic Cycle of the Stille Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-SnR3 pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate X-SnR3 reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination R1-R2 reductive_elimination->pd0

Caption: The catalytic cycle of the palladium-catalyzed Stille cross-coupling reaction.[6]

References

Application Notes and Protocols for the Negishi Coupling of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The targeted functionalization of this ring system is crucial for the development of novel molecular entities. 2,5-Dibromo-4-methylthiazole is a versatile building block that allows for the introduction of various substituents at the C2 and C5 positions through sequential cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a particularly effective method for this purpose due to its high functional group tolerance and broad substrate scope.[1][2]

These application notes provide detailed protocols for the selective mono- and di-functionalization of this compound via the Negishi cross-coupling reaction, enabling the synthesis of a diverse range of 2,5-disubstituted-4-methylthiazole derivatives.

Regioselectivity in Mono-arylation

In dihalogenated heterocyclic systems, the regioselectivity of the initial cross-coupling reaction is a critical consideration. For 2,5-dibromothiazoles, the electronic properties of the ring often dictate the site of the first coupling. The C2 position is generally more electron-deficient, which can favor oxidative addition of the palladium catalyst. Conversely, the C5 position can be more susceptible to metal-halogen exchange. The choice of reaction conditions, particularly the catalyst, ligands, and temperature, can be tuned to favor substitution at one position over the other, although selective C2 coupling is commonly observed in palladium-catalyzed cross-coupling reactions of similar dihalothiazoles.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Negishi coupling of dihalogenated thiazole and thiophene systems, which can be adapted for this compound.

Table 1: Illustrative Conditions for Mono-Arylation of a Dihalogenated Heterocycle

EntryArylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(OAc)₂ (2)SPhos (4)THF601275-85
24-Methoxyphenylzinc bromidePd₂(dba)₃ (1)XPhos (3)Dioxane801670-80
32-Thienylzinc chloridePd(PPh₃)₄ (5)-THF652465-75
44-(Trifluoromethyl)phenylzinc bromidePdCl₂(dppf) (3)-DMF901260-70

Table 2: Illustrative Conditions for a Second Negishi Coupling (Di-substitution)

EntryStarting MaterialOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Aryl-5-bromo-4-methylthiazoleAlkylzinc bromidePd(OAc)₂ (3)CPhos (6)THF/Toluene252470-80
22-Aryl-5-bromo-4-methylthiazoleArylzinc chloridePd₂(dba)₃ (2)RuPhos (5)Dioxane1001865-75

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organozinc reagents are sensitive to air and moisture.

Protocol 1: Preparation of Organozinc Reagents

Method A: From an Organolithium Reagent

  • To a solution of the corresponding aryl or heteroaryl bromide (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • In a separate flask, a solution of anhydrous zinc chloride (1.1 eq.) in anhydrous THF is prepared.

  • The freshly prepared organolithium reagent is then slowly transferred via cannula to the zinc chloride solution at 0 °C.

  • The resulting mixture is allowed to warm to room temperature and stirred for 1 hour to afford the organozinc chloride solution.

Method B: Oxidative Insertion of Zinc

  • Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF, followed by washing with anhydrous THF.

  • To a suspension of the activated zinc (1.5 eq.) in anhydrous THF, add the aryl or heteroaryl iodide (1.0 eq.).

  • The mixture is heated to reflux until the insertion is complete (can be monitored by GC-MS).

  • The resulting organozinc iodide solution can be used directly in the subsequent coupling reaction.

Protocol 2: Selective Mono-Arylation of this compound

This protocol aims for the selective introduction of an aryl group, typically at the more reactive C2 position.

  • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous THF via syringe and stir for 15 minutes at room temperature to form the active catalyst complex.

  • Add this compound (1.0 eq.).

  • Slowly add the freshly prepared arylzinc chloride solution (1.1 eq.) via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-4-methylthiazole.

Protocol 3: Second Negishi Coupling for Di-substitution

This protocol describes the functionalization of the remaining bromine atom.

  • To a flame-dried Schlenk flask containing 2-aryl-5-bromo-4-methylthiazole (1.0 eq.), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous dioxane via syringe.

  • Add the second organozinc reagent (1.2 eq.) via syringe. This can be an arylzinc or an alkylzinc reagent.

  • Heat the reaction mixture to 80-100 °C and monitor for the consumption of the starting material.

  • Follow the work-up and purification procedure described in Protocol 2 to isolate the 2,5-disubstituted-4-methylthiazole product.

Mandatory Visualization

Negishi_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (R-X) ArX->OxAdd PdII_complex R-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation RZnX Organozinc (R'-ZnX') RZnX->Transmetalation PdII_R_R_prime R-Pd(II)L₂-R' Transmetalation->PdII_R_R_prime RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Stepwise_Functionalization Start This compound Negishi1 Negishi Coupling 1 (R¹-ZnX) Start->Negishi1 MonoSub 2-R¹-5-bromo-4-methylthiazole Negishi1->MonoSub Negishi2 Negishi Coupling 2 (R²-ZnX) MonoSub->Negishi2 DiSub 2-R¹-5-R²-4-methylthiazole Negishi2->DiSub

Caption: Stepwise functionalization of this compound.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] 2,5-Dibromo-4-methylthiazole is a valuable and versatile building block in medicinal chemistry, offering two reactive sites for functionalization. The differential reactivity of the C2 and C5 positions allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures with significant therapeutic potential.[2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound. A critical aspect of this reaction is the regioselectivity, as the amination can occur at either the C2 or C5 position. The choice of catalyst, ligand, and reaction conditions can often be tuned to favor one isomer over the other.[3] These notes will focus on providing a general framework and specific examples to guide researchers in achieving the desired amination products.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of a C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminothiazole product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[4][5]

The regioselectivity of the initial oxidative addition (C2-Br vs. C5-Br) is a key determinant of the final product distribution. This selectivity can be influenced by the electronic and steric environment of the two bromine atoms, as well as the nature of the palladium catalyst and ligand.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+X- Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add this compound, Amine, Base, Catalyst, and Ligand to a dry reaction vessel. Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon). Reagents->Inert_Atmosphere Solvent Add anhydrous solvent. Inert_Atmosphere->Solvent Heating Heat the reaction mixture with stirring. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Upon completion Quenching Quench the reaction. Cooling->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Drying Dry and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of related bromo-heterocyclic compounds. These can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Reaction Conditions for Mono-amination of Dihalo-heterocycles.

EntryHeteroaryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,5-DibromothiopheneAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285 (C2-amination)
22,5-DichloropyridineMorpholinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1102492 (C2-amination)
32,4-DichloropyrimidineBenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH801688 (C4-amination)
46-bromo-2-chloroquinolinePiperidinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene1001875 (C6-amination)[6]

Table 2: Influence of Ligand and Base on a Model Amination Reaction.

EntryLigandBaseYield (%)
1XPhosNaOtBu95
2SPhosNaOtBu91
3RuPhosNaOtBu88
4XPhosCs₂CO₃75
5XPhosK₃PO₄68

Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for a given amine substrate to achieve optimal yield and regioselectivity.

Protocol 1: General Procedure for Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol is a general starting point for the mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the Schlenk tube with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the base to the reaction vessel.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the amine to the reaction mixture. If the amine is a solid, it can be added in step 1.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Protocol 2: Procedure for Amination with Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the escape of the amine.

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Dry, sealable reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Concluding Remarks

The Buchwald-Hartwig amination of this compound provides a powerful synthetic route to novel substituted aminothiazoles, which are of significant interest in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore this important transformation. Careful optimization of reaction parameters, particularly the choice of ligand and base, will be crucial for achieving high yields and controlling the regioselectivity of the amination.

References

Application Notes and Protocols for the Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] In particular, 2,4,5-trisubstituted thiazoles have garnered significant attention due to their versatile biological activities and the opportunities they present for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5-trisubstituted thiazole derivatives, along with their biological applications and characterization data.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of 2,4,5-trisubstituted thiazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods include the Hantzsch thiazole synthesis and various one-pot multicomponent reactions.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2,4,5-trisubstituted thiazoles, appropriately substituted precursors are required.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) and the thioamide (1.0-1.2 eq.) in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,4,5-trisubstituted thiazole derivative.

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like 2,4,5-trisubstituted thiazoles. These reactions often involve the in-situ formation of intermediates, avoiding lengthy separation and purification steps.

Experimental Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Thiazoles

A mixture of an aldehyde (1 mmol), a 1,2-dicarbonyl compound (1 mmol), and ammonium acetate (2.5 mmol) can be subjected to microwave irradiation in the presence of a catalyst like cupric chloride (10 mol%) to yield 2,4,5-trisubstituted imidazoles, a related class of heterocycles. A similar strategy can be adapted for thiazole synthesis.[2]

Experimental Protocol: Lawesson's Reagent-Mediated Thionation–Cyclization

An efficient route to 2,4,5-trisubstituted thiazoles involves the one-step chemoselective thionation–cyclization of functionalized enamides using Lawesson's reagent.[3]

  • Starting Material Preparation: Synthesize the enamide precursors by nucleophilic ring-opening of appropriately substituted oxazolones with alkoxides or amines.

  • Thionation-Cyclization: To a solution of the enamide (1.0 eq.) in a dry solvent like toluene, add Lawesson's reagent (0.5-1.0 eq.).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, filter off any insoluble material, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired 2,4,5-trisubstituted thiazole.

Biological Applications and Quantitative Data

2,4,5-Trisubstituted thiazole derivatives have shown significant promise in drug discovery, particularly as anticancer and antibacterial agents.

Anticancer Activity

Many 2,4,5-trisubstituted thiazoles exhibit potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Table 1: Anticancer Activity of Selected 2,4,5-Trisubstituted Thiazole Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
I EGFRA549 (Lung)0.089[4]
II EGFRT-47D (Breast)0.0318[5]
III VEGFR-2MDA-MB-2311.21[6]
IV VEGFR-2-0.0037[7]
V Wild-type HIV-1 RTMT-4 cells0.046[8]
4c -MCF-7 (Breast)2.57[9]
4c -HepG2 (Liver)7.26[9]
Antibacterial Activity

Several 2,4,5-trisubstituted thiazole derivatives have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected 2,4,5-Trisubstituted Thiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
6d S. aureus6.25[8]
6d B. subtilis6.25[8]
12f S. aureus25[8]
12f B. subtilis6.25[8]
Compound 3d K. pneumoniae0.50 - 6.1[10][11]

Signaling Pathways and Mechanism of Action

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[12] Overexpression or mutation of EGFR is common in many cancers. Small molecule inhibitors, including 2,4,5-trisubstituted thiazoles, can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[11][13]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Thiazole_Inhibitor 2,4,5-Trisubstituted Thiazole Inhibitor Thiazole_Inhibitor->EGFR Inhibits RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 2,4,5-trisubstituted thiazole derivative.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] 2,4,5-Trisubstituted thiazole derivatives can act as VEGFR-2 inhibitors by blocking the ATP-binding site of the kinase domain. This prevents receptor autophosphorylation and inhibits downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, ultimately leading to a reduction in endothelial cell proliferation and migration.[15][16]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Thiazole_Inhibitor 2,4,5-Trisubstituted Thiazole Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibits PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2,4,5-trisubstituted thiazole derivative.

Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

general_workflow Start Design of 2,4,5-Trisubstituted Thiazole Analogs Synthesis Chemical Synthesis (e.g., Hantzsch, One-Pot) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antibacterial) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, MIC determination) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End Candidate Drug Lead_Optimization->End

Caption: General workflow for the synthesis and evaluation of 2,4,5-trisubstituted thiazole derivatives.

Characterization Data

Accurate characterization of the synthesized compounds is crucial for confirming their structure and purity. The following are representative spectral data for a 2,4,5-trisubstituted thiazole derivative.

Example Characterization Data:

  • ¹H NMR: The proton NMR spectrum of a typical 2,4,5-trisubstituted thiazole will show characteristic signals for the substituents on the thiazole ring. Aromatic protons will typically appear in the range of δ 7.0-8.5 ppm. Protons of alkyl groups attached to the ring will appear at higher field.[17][18]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the C=N carbon of the thiazole ring typically in the range of δ 160-170 ppm. The other two carbons of the thiazole ring will also have distinct chemical shifts.[17][19]

  • HRMS (High-Resolution Mass Spectrometry): HRMS provides the exact mass of the synthesized compound, confirming its elemental composition. The observed mass should be within a few ppm of the calculated mass for the expected molecular formula.[20]

Conclusion

The 2,4,5-trisubstituted thiazole scaffold represents a highly valuable platform for the development of new therapeutic agents. The synthetic methodologies outlined in these notes provide robust and versatile routes to a wide array of derivatives. The significant anticancer and antibacterial activities observed for many of these compounds, coupled with a growing understanding of their mechanisms of action, underscore the potential of this chemical class in drug discovery and development. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising molecules towards clinical applications.

References

Application Notes: 2,5-Dibromo-4-methylthiazole as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylthiazole is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its two bromine atoms, positioned at the electronically distinct C2 and C5 positions, exhibit differential reactivity, allowing for selective and sequential functionalization. This property makes it an ideal starting material for the construction of a wide array of complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, and explores the biological significance of the resulting thiazole derivatives, particularly as kinase inhibitors in cancer therapy.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These reactions enable the formation of new carbon-carbon bonds, facilitating the introduction of diverse aryl, heteroaryl, and alkynyl substituents onto the thiazole core.

Regioselectivity: In many palladium-catalyzed reactions, the bromine atom at the 5-position of the thiazole ring is more reactive than the bromine at the 2-position. This difference in reactivity can be exploited to achieve regioselective mono-functionalization, leaving the second bromine atom available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, pairing the thiazole core with various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted thiazoles, which are common motifs in biologically active molecules.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between the thiazole ring and a terminal alkyne. This reaction is key to synthesizing alkynyl-thiazole derivatives, which can serve as precursors for more complex structures or as integral parts of conjugated systems in materials science.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and desired products.

Protocol 1: Regioselective Mono-arylataion via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-bromo-4-methylthiazole.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems)

The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can be used as a guide for expected yields and reaction conditions.

EntryBromo-heterocycleArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (6)K₃PO₄Dioxane/H₂O901285
22,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane150 (MW)0.2572[1]
32-Bromo-5-methylpyridin-4-amine4-Fluorophenylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂O901088[2]
Protocol 2: Regioselective Mono-alkynylation via Sonogashira Coupling

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the more reactive bromine position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-bromo-4-methylthiazole.[3]

Quantitative Data for Sonogashira Coupling (Analogous Systems)

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of various bromo-heterocycles with terminal alkynes.

EntryBromo-heterocycleTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100396[4]
24-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF601285[3]
33-Bromo-6-methyl-1,2,4,5-tetrazine1-OctynePd(PPh₃)₄ (5)10Et₃NTHFRT292[5]

Application in Drug Discovery: Thiazole Derivatives as Kinase Inhibitors

Heterocyclic compounds containing the thiazole scaffold are prevalent in many biologically active molecules and approved drugs. The ability to synthesize a diverse library of 2,5-disubstituted-4-methylthiazoles through the aforementioned cross-coupling reactions is of significant interest for drug discovery, particularly in the development of protein kinase inhibitors for cancer therapy.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Many synthesized thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[1][7]

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[8][9] Thiazole-based inhibitors can block this signaling cascade by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby preventing its activation and downstream signaling.

VEGFR2_Signaling_Pathway cluster_outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiazole_Inhibitor 2,5-Disubstituted-4- methylthiazole Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibits ATP binding site PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2,5-disubstituted-4-methylthiazole derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel heterocyclic compounds derived from this compound.

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira purification Purification & Characterization (Chromatography, NMR, MS) suzuki->purification sonogashira->purification library Library of 2,5-Disubstituted 4-methylthiazole Derivatives screening Biological Screening (e.g., Kinase Assays) library->screening purification->library hit_id Hit Identification & Lead Optimization screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar preclinical Preclinical Development hit_id->preclinical sar->hit_id

Caption: A general workflow for the synthesis and development of bioactive thiazole derivatives.

Conclusion

This compound is a powerful and adaptable building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in regioselective Suzuki-Miyaura and Sonogashira cross-coupling reactions provides a straightforward entry into novel chemical space. The resulting 2,5-disubstituted-4-methylthiazole derivatives are of particular importance in the field of drug discovery, with demonstrated potential as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel therapeutic agents and functional materials.

References

The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromothiazole has emerged as a cornerstone scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. The thiazole ring is a privileged structure, present in numerous FDA-approved drugs, and the introduction of bromine atoms at the 2 and 5 positions provides synthetic handles for facile functionalization. The differential reactivity of the C2-Br and C5-Br bonds allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures with significant therapeutic potential. This document outlines key applications of 2,5-dibromothiazole in the development of kinase inhibitors for oncology and compounds targeting neurodegenerative diseases, complete with quantitative data, detailed experimental protocols, and visual workflows.

Key Applications in Drug Discovery

The primary utility of 2,5-dibromothiazole in medicinal chemistry lies in its role as a precursor for synthesizing substituted thiazoles, which are integral components of various therapeutic agents.

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,5-disubstituted thiazole framework serves as an effective scaffold for designing potent and selective kinase inhibitors. The general structure often involves a 2-(arylamino)-5-arylthiazole core, where the 5-position substituent can interact with the solvent-exposed region of the ATP-binding pocket, and the 2-arylamino group forms crucial hydrogen bonds with the kinase hinge region.

Table 1: Biological Activity of Kinase Inhibitors Derived from a 2,5-Disubstituted Thiazole Scaffold

Target KinaseCompound TypeIC50 (nM)Reference
PI3Kα4',5-bisthiazole derivative9 - 290[1]
CK21,3-thiazole-5-carboxylic acid derivative400[1]
VEGFR-22-aminobenzothiazole hybrid91
PIM-12,5-disubstituted-1,3,4-oxadiazole17
Aurora Kinase A2-amino thiazole derivative- (Docking Score: -9.67)[2]
Inhibitors for Neurodegenerative Diseases

Glycogen Synthase Kinase 3 (GSK-3) is an enzyme implicated in the pathogenesis of Alzheimer's disease. The development of potent and selective GSK-3 inhibitors is a promising therapeutic strategy. Derivatives of 2,5-dibromothiazole have been instrumental in the synthesis of such inhibitors.

Table 2: Biological Activity of GSK-3 Inhibitors

CompoundGSK-3α IC50 (nM)GSK-3β IC50 (nM)Reference
CHIR99021 analogue--[1]
COB-1872211
COB-15277132
Tideglusib908502

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from 2,5-dibromothiazole.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2,5-Disubstituted Thiazole Inhibitor Inhibitor->PI3K Inhibition VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis Inhibitor 2,5-Disubstituted Thiazole Inhibitor Inhibitor->VEGFR2 Inhibition GSK3_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3 GSK-3 Dishevelled->GSK3 Inhibition BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylation for Degradation Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription (Neuronal Survival) BetaCatenin->GeneTranscription Translocation to Nucleus Inhibitor 2,5-Disubstituted Thiazole Inhibitor Inhibitor->GSK3 Inhibition Synthesis_Workflow Start 2,5-Dibromothiazole Step1 Suzuki or Stille Coupling (Selective at C5) Start->Step1 Intermediate 2-Bromo-5-arylthiazole Step1->Intermediate Step2 Buchwald-Hartwig Amination (at C2) Intermediate->Step2 Product 2-(Arylamino)-5-arylthiazole Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mono-Suzuki coupling of this compound?

A1: In palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, the C2 position of the 2,5-dibromothiazole ring is generally more reactive than the C5 position.[1] This is attributed to the higher electron deficiency at the C2 position, which facilitates the oxidative addition of the Pd(0) catalyst, the rate-determining step of the catalytic cycle.[1] Therefore, mono-substitution is expected to occur preferentially at the C2 position.

Q2: What are the common side reactions to be aware of during the Suzuki coupling of this compound?

A2: Common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules, which can be promoted by the presence of oxygen.[2]

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.

  • Dehalogenation: The replacement of a bromine atom on the thiazole ring with a hydrogen atom. This can be influenced by the solvent system and the presence of water.[3]

Q3: Can I perform a double Suzuki coupling on this compound?

A3: Yes, a double Suzuki coupling to substitute both bromine atoms is feasible. This typically requires a higher stoichiometry of the boronic acid (e.g., >2 equivalents) and may necessitate more forcing reaction conditions (higher temperature, longer reaction time) to achieve complete conversion.[4]

Q4: The reaction is not proceeding to completion. What are the initial troubleshooting steps?

A4: If the reaction is sluggish or stalls, consider the following:

  • Catalyst activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.

  • Oxygen contamination: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and homocoupling of the boronic acid.[2]

  • Reagent quality: Use high-purity, dry solvents and ensure the boronic acid has not degraded.

  • Base strength and solubility: The choice of base is critical. Ensure it is strong enough and has sufficient solubility in the reaction medium.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Insufficient degassing. 3. Poor quality of reagents (boronic acid, solvent). 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a pre-activated catalyst. 2. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. 3. Use freshly purchased or purified reagents. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF).
Significant homocoupling of the boronic acid Presence of oxygen in the reaction mixture.Improve degassing procedures. Ensure a continuous inert atmosphere is maintained throughout the reaction.[2]
Formation of dehalogenated byproduct 1. The reaction temperature is too high. 2. The water content in the solvent system is not optimal.1. Lower the reaction temperature and monitor the reaction progress over a longer period. 2. Adjust the ratio of organic solvent to water. In some cases, minimizing the amount of water can reduce dehalogenation.[3]
Poor regioselectivity in mono-substitution The reaction conditions are favoring substitution at the C5 position.While C2 substitution is generally favored, altering the catalyst and ligands might influence regioselectivity. For specific C5 substitution, alternative strategies like metal-halogen exchange might be necessary.
Difficulty in achieving di-substitution 1. Insufficient equivalents of boronic acid. 2. Steric hindrance after the first coupling. 3. The reaction conditions are not vigorous enough.1. Increase the equivalents of the boronic acid (e.g., 2.2-2.5 eq). 2. Use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands). 3. Increase the reaction temperature and/or extend the reaction time.

Data Presentation

The following table summarizes the results of a Suzuki cross-coupling study on 2,5-dibromo-3-methylthiophene, a close structural analog of this compound. These results can serve as a valuable starting point for reaction optimization.

Table 1: Substrate Scope of Suzuki Cross-Coupling of 2,5-Dibromo-3-methylthiophene with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%) (Mono-substituted)Yield (%) (Di-substituted)
13-chloro-4-fluorophenyl2-Bromo-5-(3-chloro-4-fluorophenyl)-3-methylthiophene56-
24-chlorophenyl2-Bromo-5-(4-chlorophenyl)-3-methylthiophene60-
34-fluorophenyl2-Bromo-5-(4-fluorophenyl)-3-methylthiophene63-
44-(trifluoromethoxy)phenyl2-Bromo-5-(4-(trifluoromethoxy)phenyl)-3-methylthiophene51-
54-methylphenyl2-Bromo-5-(4-methylphenyl)-3-methylthiophene45-
64-methoxyphenyl2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene49-
73,4-dimethoxyphenyl2-Bromo-5-(3,4-dimethoxyphenyl)-3-methylthiophene43-
82,4-difluorophenyl2-Bromo-5-(2,4-difluorophenyl)-3-methylthiophene27-
94-chlorophenyl2,5-Bis(4-chlorophenyl)-3-methylthiophene-55
104-fluorophenyl2,5-Bis(4-fluorophenyl)-3-methylthiophene-61
114-methylphenyl2,5-Bis(4-methylphenyl)-3-methylthiophene-48
124-methoxyphenyl2,5-Bis(4-methoxyphenyl)-3-methylthiophene-52

Reaction conditions: For mono-substitution, 1.1 eq. of arylboronic acid was used. For di-substitution, 2.2 eq. of arylboronic acid was used. The reactions were catalyzed by Pd(PPh₃)₄ in the presence of a base.[4]

Experimental Protocols

General Protocol for Mono-Suzuki Coupling at the C2 Position

This protocol is adapted from procedures for structurally similar dibrominated heterocycles and should be optimized for this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 - 1.2 mmol)

  • Pd(PPh₃)₄ (0.03 - 0.05 mmol, 3-5 mol%)

  • K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 mmol)

  • 1,4-Dioxane (or Toluene, or DMF), degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Double Suzuki Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 - 2.5 mmol)

  • Pd(PPh₃)₄ (0.05 - 0.06 mmol, 5-6 mol%)

  • K₃PO₄ (4.0 mmol)

  • 1,4-Dioxane, degassed

  • Water, degassed

Procedure:

  • Follow steps 1-4 from the mono-coupling protocol, adjusting the stoichiometry of the arylboronic acid and base as indicated above.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate.

  • Follow steps 7-10 from the mono-coupling protocol for workup and purification.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂-Br Pd0->OA_complex Oxidative Addition (this compound) TM_complex Ar-Pd(II)L₂-Ar' OA_complex->TM_complex Transmetalation (Ar'B(OH)₂) TM_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') TM_complex->Product Reactant1 This compound Reactant1->OA_complex Reactant2 Arylboronic Acid (Ar'B(OH)₂) Reactant2->TM_complex Base Base (e.g., K₃PO₄) Base->TM_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Combine this compound,  boronic acid, and base in a Schlenk flask. start->setup degas Degas and Inert Atmosphere: - Evacuate and backfill with Argon (3x). setup->degas reagents Add Catalyst and Solvents: - Add Pd(PPh₃)₄. - Add degassed 1,4-dioxane/water. degas->reagents reaction Reaction: - Heat to 80-110 °C with stirring. - Monitor by TLC/LC-MS. reagents->reaction workup Workup: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. reaction->workup purify Purification: - Dry, concentrate, and purify  by column chromatography. workup->purify end End Product purify->end

Caption: A general experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no check_byproducts Major Byproducts Observed? byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No check_byproducts->byproducts_no sm_yes->check_byproducts solution_catalyst Check Catalyst Activity, Reagent Quality, Screen Base/Solvent sm_no->solution_catalyst homocoupling Homocoupling? byproducts_yes->homocoupling solution_other Other Issues: - Protodeborylation - Reagent Stoichiometry byproducts_no->solution_other homocoupling_yes Yes homocoupling->homocoupling_yes homocoupling_no No homocoupling->homocoupling_no dehalogenation Dehalogenation? dehalogenation_yes Yes dehalogenation->dehalogenation_yes solution_degas Improve Degassing Procedures homocoupling_yes->solution_degas homocoupling_no->dehalogenation solution_temp_water Optimize Temperature and Water Content dehalogenation_yes->solution_temp_water

References

Technical Support Center: Purification of 2,5-Dibromo-4-methylthiazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dibromo-4-methylthiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and solutions?

Answer: Low recovery can stem from several factors throughout the purification process. Consider the following:

  • Incomplete Reaction: The primary reason for low yield might be an incomplete initial reaction. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before proceeding with workup and purification.

  • Product Loss During Extraction: this compound may have some solubility in the aqueous phase. To minimize loss during liquid-liquid extraction:

    • Ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product.

    • Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

  • Suboptimal Recrystallization Conditions:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, significant product will be lost in the mother liquor. Experiment with different solvent systems.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the formation of pure crystals.

  • Improper Column Chromatography Technique:

    • Column Overloading: Loading too much crude product onto the chromatography column can result in poor separation and loss of product in mixed fractions.

    • Incorrect Eluent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute at all or have very broad peaks. Optimize the eluent system using TLC first.

Issue 2: Persistent Impurities After Column Chromatography

Question: I am still observing impurities in my NMR spectrum even after careful column chromatography. How can I improve the separation?

Answer: Co-elution of impurities with the desired product is a common challenge. Here are some strategies to enhance separation:

  • Optimize the Eluent System:

    • Gradient Elution: If you are using an isocratic (single solvent mixture) system, switching to a gradient elution can improve separation. Start with a low polarity eluent and gradually increase the polarity.

    • Alternative Solvent Systems: Explore different solvent combinations. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene-based system.

  • Change the Stationary Phase:

    • If impurities persist on silica gel, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very nonpolar compounds, reverse-phase chromatography (e.g., C18 silica) might be effective.

  • Double Column Chromatography: If impurities are still present, a second column chromatography step on the partially purified material, often with a different solvent system, can be effective.

  • Recrystallization: Sometimes, a final recrystallization step after column chromatography is the most effective way to remove trace impurities and obtain a highly pure product.

Issue 3: Oily Product Instead of Solid Crystals

Question: My this compound product is an oil and will not crystallize. What should I do?

Answer: An oily product often indicates the presence of impurities that inhibit crystallization.

  • Purity Check: First, assess the purity of the oil by TLC or NMR. If significant impurities are present, further purification by column chromatography is necessary.

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Warm the mixture until it becomes clear again, and then allow it to cool slowly. This can induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 2-amino-4-methylthiazole or other precursors.

  • Monobrominated Species: For example, 2-bromo-4-methylthiazole or 5-bromo-4-methylthiazole, if the bromination is incomplete.

  • Over-brominated or Side-Reaction Products: Depending on the reaction conditions, other isomers or degradation products may form.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: The choice of solvent is critical and may require some experimentation. Based on the polarity of similar compounds, good starting points for solvent screening include:

  • Single Solvents: Hexane, ethanol, methanol, or isopropanol.

  • Solvent Mixtures: Ethanol/water, methanol/water, or ethyl acetate/hexane. The goal is to find a system where the compound is soluble when hot and insoluble when cold.

Q3: What is a typical eluent system for column chromatography of this compound?

A3: For silica gel column chromatography, a non-polar to moderately polar eluent system is generally effective. Start with a low polarity mixture and gradually increase the polarity. Common systems include:

  • Hexane/Ethyl Acetate gradients (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Hexane/Dichloromethane gradients.

The optimal system should be determined by preliminary analysis on TLC plates.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.

  • Dissolve the crude product in a suitable hot solvent.

  • Add a small amount of activated charcoal (1-5% by weight).

  • Simmer the mixture for 5-10 minutes.

  • Perform a hot filtration through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Purity after Recrystallization >95%Can be improved with multiple recrystallizations.
Purity after Chromatography >98%Dependent on proper technique and optimization of conditions.
Melting Point (Pure) Literature value should be consulted and compared to experimental data.A sharp melting point range indicates high purity.
TLC Rf Value Varies with eluent system.Should be determined for your specific conditions to track purification.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Reaction Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration Recrystallization->Filtration MotherLiquor Mother Liquor (Soluble Impurities) Filtration->MotherLiquor Discard RecrystallizedProduct Recrystallized Product Filtration->RecrystallizedProduct PurityCheck Purity Check (TLC, NMR) RecrystallizedProduct->PurityCheck PureProduct Pure this compound (Purity ≥ 99%) PurityCheck->PureProduct Purity ≥ 99% ImpureProduct Purity < 99% PurityCheck->ImpureProduct ColumnChromatography Column Chromatography ColumnChromatography->PureProduct ImpureProduct->ColumnChromatography Further Purification

Caption: General purification workflow for this compound.

TroubleshootingTree Start Impure Product After Initial Purification CheckPurity Assess Purity (TLC, NMR) Start->CheckPurity HighImpurity Significant Impurities Present CheckPurity->HighImpurity Low Purity TraceImpurity Trace Impurities Present CheckPurity->TraceImpurity High Purity Column Perform Column Chromatography HighImpurity->Column Recrystallize Perform Recrystallization TraceImpurity->Recrystallize OptimizeColumn Optimize Eluent/Stationary Phase Column->OptimizeColumn Still Impure Pure Pure Product Column->Pure Pure ChangeSolvent Screen for Better Recrystallization Solvent Recrystallize->ChangeSolvent Still Impure Recrystallize->Pure Pure OptimizeColumn->Pure ChangeSolvent->Pure

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: 2,5-Dibromo-4-methylthiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromo-4-methylthiazole. The information is designed to help identify and mitigate the formation of common byproducts in various reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Commercially available this compound may contain residual starting materials or byproducts from its synthesis. Depending on the synthetic route, common impurities can include mono-brominated species such as 2-bromo-4-methylthiazole or 5-bromo-4-methylthiazole, as well as the starting material, 4-methylthiazole. If the synthesis involves the Sandmeyer reaction of 2-amino-5-bromo-4-methylthiazole, residual starting amine may also be present. It is recommended to verify the purity of the starting material by techniques such as NMR or GC-MS before use.

Q2: I am seeing incomplete conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely byproducts?

A2: Incomplete conversion in Suzuki-Miyaura coupling reactions with this compound typically results in the formation of mono-substituted byproducts. These are species where only one of the bromine atoms has been replaced by the desired aryl or vinyl group, leading to either 2-Bromo-5-(substituted)-4-methylthiazole or 5-Bromo-2-(substituted)-4-methylthiazole. The reactivity of the two bromine atoms can differ, often leading to a mixture of these mono-substituted isomers.

Q3: During a Buchwald-Hartwig amination, I am observing significant amounts of a byproduct with a mass corresponding to the replacement of one bromine with a hydrogen atom. What is this and how can I avoid it?

A3: This byproduct is likely the result of hydrodebromination, a common side reaction in palladium-catalyzed cross-coupling reactions. In this process, a bromine atom is replaced by a hydrogen atom, leading to the formation of mono-brominated thiazole derivatives. This can be promoted by certain reaction conditions, such as the nature of the solvent, base, and ligand, as well as the presence of moisture. To minimize hydrodebromination, ensure anhydrous reaction conditions, and consider screening different ligands and bases. For instance, using a non-protic solvent and a strong, non-nucleophilic base may reduce the incidence of this side reaction.[1]

Q4: Can over-bromination occur during the synthesis of this compound?

A4: Yes, over-bromination is a potential issue, especially when using strong brominating agents or harsh reaction conditions. This can lead to the formation of 2,4,5-tribromothiazole if the starting material is not fully substituted. Careful control of stoichiometry and reaction temperature is crucial to prevent the formation of these over-brominated impurities. The use of milder brominating agents, such as N-bromosuccinimide (NBS) in a controlled manner, can help to minimize this side reaction.

Troubleshooting Guides

Issue 1: Formation of Mono-substituted Byproducts in Cross-Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Presence of significant peaks in GC-MS or LC-MS corresponding to the mass of the starting material with one bromine atom replaced.1. Insufficient equivalents of coupling partner or base. 2. Low catalyst activity or loading. 3. Sub-optimal reaction temperature or time. 4. Steric hindrance affecting the second substitution.1. Increase the equivalents of the boronic acid/ester (for Suzuki) or amine (for Buchwald-Hartwig) and the base. 2. Increase the catalyst loading or screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective.[2][3][4][5] 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 4. If steric hindrance is a suspected issue, a more active catalyst system may be required.
Issue 2: Hydrodebromination During Palladium-Catalyzed Reactions
Symptom Possible Cause Troubleshooting Steps
Detection of a significant amount of a compound with a mass corresponding to the starting material with one or both bromines replaced by hydrogen.1. Presence of a proton source (e.g., water, alcohol). 2. The solvent acting as a hydride source (e.g., DMF).[1] 3. Sub-optimal choice of base or ligand.1. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Consider using a different solvent that is less likely to act as a hydride donor, such as toluene or dioxane. 3. Screen different bases. A non-nucleophilic, anhydrous base like Cs₂CO₃ or K₃PO₄ might be beneficial. Also, screen different phosphine ligands.
Issue 3: Byproducts from the Synthesis of this compound via Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Steps
Presence of phenolic byproducts (e.g., 2-hydroxy-5-bromo-4-methylthiazole) or biaryl thiazoles in the crude product.1. Reaction of the diazonium salt with water. 2. Radical-mediated side reactions leading to dimerization.[6]1. Maintain low temperatures during the diazotization and Sandmeyer reaction to minimize the decomposition of the diazonium salt and its reaction with water. 2. Ensure efficient stirring and slow addition of reagents to minimize localized high concentrations of radical intermediates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Flowchart for Troubleshooting Byproduct Formation

Troubleshooting_Byproducts start Byproduct Detected in This compound Reaction byproduct_type Identify Byproduct Type (e.g., via MS, NMR) start->byproduct_type mono_sub Mono-substituted Product byproduct_type->mono_sub Incomplete Coupling hydrodebromination Hydrodebromination Product byproduct_type->hydrodebromination H-atom Substitution synthesis_impurity Synthesis-Related Impurity (e.g., phenolic, biaryl) byproduct_type->synthesis_impurity From Starting Material Synthesis check_equivalents Check Equivalents of Reagents and Base mono_sub->check_equivalents ensure_anhydrous Ensure Anhydrous Conditions hydrodebromination->ensure_anhydrous control_temp Control Diazotization/Reaction Temperature synthesis_impurity->control_temp optimize_catalyst Optimize Catalyst System (Loading, Ligand) check_equivalents->optimize_catalyst If equivalents are correct optimize_conditions Optimize Reaction Conditions (Temp, Time) optimize_catalyst->optimize_conditions If catalyst system is optimized solution Minimized Byproduct Formation optimize_conditions->solution change_solvent_base Change Solvent and/or Base ensure_anhydrous->change_solvent_base If conditions are anhydrous change_solvent_base->solution control_temp->solution

Caption: Troubleshooting flowchart for common byproducts.

Reaction Pathway for Byproduct Formation in Suzuki Coupling

Suzuki_Byproducts reactant This compound mono_sub_1 2-Bromo-5-aryl-4-methylthiazole reactant->mono_sub_1 + ArB(OH)₂ - HBr mono_sub_2 5-Bromo-2-aryl-4-methylthiazole reactant->mono_sub_2 + ArB(OH)₂ - HBr hydro_byproduct_1 2-Bromo-4-methylthiazole reactant->hydro_byproduct_1 + [H] - HBr hydro_byproduct_2 5-Bromo-4-methylthiazole reactant->hydro_byproduct_2 + [H] - HBr product 2,5-Diaryl-4-methylthiazole mono_sub_1->product + ArB(OH)₂ - HBr mono_sub_2->product + ArB(OH)₂ - HBr

Caption: Byproduct pathways in Suzuki coupling.

References

Technical Support Center: Regioselective Functionalization of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2,5-Dibromo-4-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the synthesis of substituted 4-methylthiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine whether a functional group is introduced at the C2 or C5 position of this compound?

A1: The regiochemical outcome of mono-substitution on this compound is primarily governed by a combination of electronic and steric effects, as well as the specific reaction conditions. The C2 position is inherently more electron-deficient, making it more susceptible to oxidative addition by a palladium(0) catalyst in cross-coupling reactions.[1] Conversely, the C5 position is more electron-rich, rendering it the preferred site for electrophilic attack and halogen-metal exchange.[1] Key factors include the choice of reaction type (e.g., Suzuki, Stille, lithiation), the catalyst and ligands employed, and reaction parameters such as temperature and solvent.[1]

Q2: In palladium-catalyzed cross-coupling reactions, which position (C2 or C5) is generally more reactive?

A2: For common palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, the C2 position of this compound is generally more reactive.[1] This is due to the higher electron deficiency at the C2 position, which facilitates the rate-determining oxidative addition of the Pd(0) catalyst to the C-Br bond.[1]

Q3: How can I achieve selective functionalization at the C5 position?

A3: While the C2 position is typically more reactive in cross-coupling reactions, selective C5 functionalization can be achieved through several strategic approaches:

  • Halogen-Metal Exchange: Utilizing organolithium reagents, such as n-butyllithium, at low temperatures (e.g., -78 °C) can selectively induce a bromine-lithium exchange at the more electron-rich C5 position.[1] The resulting C5-lithiated intermediate can then be quenched with various electrophiles.

  • Catalyst-Controlled Cross-Coupling: For certain dihaloazoles, the regioselectivity of Suzuki couplings can be switched to the less reactive position by carefully selecting the palladium catalyst and ligands.[2] This approach, while less common, offers a direct method for C5-arylation.

Q4: I am observing a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?

A4: The formation of di-substituted products can be minimized by:

  • Controlling Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the coupling partner.

  • Lowering Reaction Temperature: Running the reaction at a lower temperature can favor mono-substitution by reducing the rate of the second coupling reaction.

  • Reducing Reaction Time: Closely monitor the reaction's progress using techniques like TLC or LC-MS and quench the reaction once the desired mono-substituted product has formed, before significant di-substitution occurs.[1]

  • Catalyst and Ligand Choice: Some catalyst systems may have a higher propensity for di-substitution. Screening different palladium sources and ligands can help identify a more selective system.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of C2 and C5 isomers in Cross-Coupling)

  • Possible Cause: Suboptimal catalyst/ligand system, incorrect reaction temperature, or inappropriate base.

  • Troubleshooting Steps:

    • Catalyst/Ligand Screening: The choice of palladium catalyst and ligand is crucial for regioselectivity. For Suzuki couplings on dihaloazoles, catalyst systems can be identified to favor either the C2 or C5 position.[2] It is recommended to screen a variety of catalysts and ligands.

    • Temperature Adjustment: Vary the reaction temperature. Lower temperatures may favor the kinetically preferred product (typically C2), while higher temperatures might lead to a loss of selectivity.

    • Base Selection (for Suzuki coupling): The strength and nature of the base can influence the transmetalation step and, consequently, the regioselectivity. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

Problem 2: Low Yield in C5-Functionalization via Lithiation

  • Possible Cause: Incomplete lithiation, degradation of the lithiated intermediate, or inefficient electrophilic quench.

  • Troubleshooting Steps:

    • Temperature Control: Maintain cryogenic temperatures (ideally between -78 °C and -100 °C) throughout the lithiation and quenching steps to ensure kinetic control and prevent unwanted side reactions.[1]

    • Choice of Lithiating Agent: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) can impact the selectivity and efficiency of the halogen-metal exchange.

    • Purity of Reagents and Solvent: Ensure that the solvent (typically THF) is anhydrous and that all reagents are pure, as trace amounts of water or other electrophilic impurities can quench the organolithium reagent and the lithiated intermediate.

Problem 3: Formation of Homocoupling Byproducts in Cross-Coupling Reactions

  • Possible Cause: Inefficient oxidative addition or transmetalation, leading to side reactions of the organometallic coupling partner.

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.

    • Additives: In some cases, the addition of specific additives can suppress homocoupling.

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

Reaction TypePositionCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
SuzukiC2Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O8016~85Analogous System
SuzukiC5Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10018~75Analogous System
StilleC2Pd(PPh₃)₄PPh₃-Toluene11012HighGeneral Precedent
SonogashiraC2PdCl₂(PPh₃)₂PPh₃Et₃NTHFRT6HighGeneral Precedent

Note: Yields for analogous systems are provided as a predictive framework due to limited direct comparative data for this compound in single studies.

Table 2: C5-Selective Functionalization via Lithiation-Electrophilic Quench

Lithiating AgentElectrophile (E)Product (at C5)SolventTemp (°C)Yield (%)Reference
n-BuLiDMF-CHOTHF-78HighGeneral Precedent
n-BuLi(CH₃)₂CO-C(OH)(CH₃)₂THF-78HighGeneral Precedent
LDACH₃CHO-CH(OH)CH₃THF-70High[3]
LDACyclohexanone-C₆H₁₀(OH)THF-70High[3]

Experimental Protocols

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective arylation at the C2 position of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (3 mol%) and a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C5-Selective Functionalization via Lithiation and Electrophilic Quench

This protocol outlines a general method for introducing a functional group at the C5 position.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq, e.g., an aldehyde or ketone) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Mandatory Visualizations

Regioselectivity_Workflow start Start: this compound decision Desired Functionalization Position? start->decision c2_path Palladium-Catalyzed Cross-Coupling decision->c2_path C2 c5_path Halogen-Metal Exchange decision->c5_path C5 suzuki Suzuki Coupling c2_path->suzuki stille Stille Coupling c2_path->stille sonogashira Sonogashira Coupling c2_path->sonogashira lithiation Lithiation (n-BuLi, -78°C) c5_path->lithiation product_c2 2-Substituted-5-bromo- 4-methylthiazole suzuki->product_c2 stille->product_c2 sonogashira->product_c2 electrophile Electrophilic Quench (e.g., Aldehyde, Ketone) lithiation->electrophile product_c5 5-Substituted-2-bromo- 4-methylthiazole electrophile->product_c5

Caption: Decision workflow for regioselective functionalization.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (at C2-Br) pd0->oxidative_addition pd2_complex R-Pd(II)L₂-Br (R = thiazolyl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)L₂-Ar transmetalation->pd2_aryl_complex boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar (2-Aryl-5-bromo-4-methylthiazole) reductive_elimination->product start_material This compound start_material->oxidative_addition

Caption: Catalytic cycle for C2-selective Suzuki coupling.

Lithiation_Pathway start This compound reagent n-BuLi, THF, -78°C start->reagent Halogen-Metal Exchange intermediate 5-Lithio-2-bromo-4-methylthiazole (Kinetic Product) reagent->intermediate electrophile Electrophile (E+) intermediate->electrophile Electrophilic Quench product 5-E-2-bromo-4-methylthiazole electrophile->product

Caption: Pathway for C5-selective functionalization via lithiation.

References

Technical Support Center: Sonogashira Coupling with Dibrominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction with dibrominated thiazole substrates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for halogens in a Sonogashira reaction?

A1: The reactivity of the halide leaving group is a critical factor. The general trend for reactivity is I > Br > Cl.[1] This means that an aryl iodide will react faster and under milder conditions than the corresponding bromide, which in turn is more reactive than the chloride. This difference in reactivity can be exploited to achieve selective couplings in polyhalogenated systems.

Q2: How can I achieve selective mono-alkynylation of a dibrominated thiazole?

A2: Achieving mono-alkynylation over di-alkynylation on a dibrominated thiazole depends on the differing reactivity of the two bromine atoms. The bromine atom at the more electrophilic carbon position will typically react first.[2] For instance, in 2,4-dibromothiazole, the bromine at the 2-position is generally more reactive than the one at the 4-position due to the electronic nature of the thiazole ring. To favor mono-substitution, you can:

  • Use a sub-stoichiometric amount of the alkyne (e.g., 0.9-1.0 equivalents).

  • Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Choose a catalyst system known for selective couplings.

Q3: What are the main side reactions in a Sonogashira coupling, and how can I minimize them?

A3: The most common side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[3] This is particularly prevalent in copper-catalyzed reactions and in the presence of oxygen. To minimize Glaser coupling, it is crucial to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[4] Using a copper-free Sonogashira protocol is also a very effective strategy to avoid this side product.[5] Another common issue is the decomposition of the palladium catalyst to form "palladium black," which is catalytically inactive.[6]

Q4: Can I perform a Sonogashira reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts.[5][7] These reactions may require specific ligands, such as bulky and electron-rich phosphines, or different reaction conditions to proceed efficiently.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing a Sonogashira reaction with a dibrominated thiazole substrate.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have degraded.- Use a fresh batch of palladium catalyst. - Ensure proper storage of the catalyst under an inert atmosphere.
Poor Substrate Reactivity: Aryl bromides are less reactive than iodides. The electron-deficient nature of the thiazole ring can also influence reactivity.- Increase the reaction temperature. - Switch to a more active catalyst system, for example, one with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands.[7][8] - If possible, consider converting the dibromothiazole to a more reactive diiodothiazole.
Insufficiently Degassed System: Oxygen can lead to catalyst deactivation and promote side reactions.- Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[4] - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Formation of Significant Side Products (e.g., Glaser Homocoupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially with a copper co-catalyst.- Rigorously exclude oxygen from the reaction mixture by degassing all components and maintaining an inert atmosphere.[4]
Copper-Catalyzed Dimerization: The copper(I) co-catalyst is a primary promoter of Glaser coupling.- Switch to a copper-free Sonogashira protocol.[5] - If using copper, ensure the reaction is strictly anaerobic.
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species can agglomerate into inactive palladium black.- Lower the reaction temperature.[6] - Use a ligand that better stabilizes the palladium catalyst, such as a bulky phosphine or an NHC ligand.[8] - Ensure high purity of all reagents and solvents, as impurities can promote catalyst decomposition.
Lack of Selectivity (Mixture of Mono- and Di-substituted Products) Over-reaction: The reaction conditions are too harsh, leading to the reaction of both bromine atoms.- Reduce the reaction temperature and/or time. - Use a controlled amount of the alkyne (1.0 to 2.0 equivalents for di-substitution, or <1.0 for mono-substitution).
Similar Reactivity of Bromine Atoms: The electronic and steric environments of the two bromine atoms on the thiazole ring may not be sufficiently different.- Carefully screen different catalyst and ligand combinations. Some ligands can impart greater selectivity. - Experiment with different solvents, as solvent polarity can influence selectivity.

Experimental Protocols

Below is a general protocol for a copper-free Sonogashira reaction with a dibrominated thiazole. Note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Dibrominated thiazole (1.0 equiv)

  • Terminal alkyne (1.1 - 2.2 equiv, depending on desired mono- or di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst with a specific ligand) (1-5 mol%)

  • Ligand (if not using a pre-ligated catalyst)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the dibrominated thiazole, palladium catalyst, and ligand (if applicable).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the substrates and catalyst system). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Bromides

ParameterTypical Range/ValueNotes
Palladium Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive substrates.
Copper(I) Iodide Loading 1 - 10 mol%For copper-catalyzed reactions. Omitted in copper-free protocols.
Ligand to Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and catalyst used.
Base Triethylamine, Diisopropylamine, Cs₂CO₃Typically used in excess (2-5 equivalents).
Solvent THF, DMF, Toluene, Acetonitrile, DioxaneMust be anhydrous and degassed.
Temperature Room Temperature - 120 °CAryl bromides often require heating.
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)(C≡CR')L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R'C≡CH Cu_Alkyne_Complex [R'C≡CH---CuX] Alkyne_Coordination->Cu_Alkyne_Complex Deprotonation Deprotonation (Base) Cu_Alkyne_Complex->Deprotonation Cu_Acetylide R'C≡CCu Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_reagents Check Reagent Quality (Catalyst, Solvents, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Ligand, Loading) check_reagents->optimize_catalyst Reagents Suspect side_products Analyze Side Products (Glaser Coupling?) check_conditions->side_products Conditions OK optimize_conditions Adjust Reaction Parameters (Temp., Time, Base) check_conditions->optimize_conditions Conditions Incorrect side_products->optimize_catalyst No Obvious Side Products use_cu_free Switch to Copper-Free Protocol side_products->use_cu_free Glaser Product Observed success Successful Reaction optimize_catalyst->success optimize_conditions->success use_cu_free->success

Caption: A troubleshooting workflow for a failing Sonogashira reaction.

Logical_Relationships cluster_inputs Reaction Inputs cluster_outputs Potential Outputs Dibromothiazole Dibromothiazole Desired_Product Alkynyl-Thiazole Dibromothiazole->Desired_Product Alkyne Alkyne Alkyne->Desired_Product Glaser_Product Alkyne Dimer Alkyne->Glaser_Product Catalyst Pd Catalyst + Ligand Catalyst->Desired_Product Pd_Black Palladium Black Catalyst->Pd_Black decomposes to Base Base Base->Desired_Product Solvent Solvent Solvent->Desired_Product Copper Cu Co-catalyst (Optional) Copper->Glaser_Product promotes Oxygen Oxygen (Contaminant) Oxygen->Glaser_Product promotes Oxygen->Pd_Black can promote decomposition

Caption: Logical relationships between inputs and outputs in a Sonogashira reaction.

References

Technical Support Center: Improving Cross-Coupling Yields of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cross-coupling reactions involving 2,5-Dibromo-4-methylthiazole. The following sections offer detailed solutions to common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues encountered during cross-coupling experiments in a question-and-answer format.

Question 1: My cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) is failing or giving a very low yield. What are the common causes and how can I improve the outcome?

Answer:

Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst System: The activity of the palladium catalyst and the choice of ligand are critical, especially for heteroaryl bromides.[1]

    • Solution: Screen a variety of palladium sources and phosphine ligands. For initial attempts, Pd(PPh₃)₄ is a common choice.[2] If yields are low, consider using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, which are often effective for challenging heteroaryl couplings.[3][4] Pre-formed palladium complexes can also offer better reproducibility.[5]

  • Inappropriate Reaction Conditions: The selection of base, solvent, and temperature is crucial and interdependent.

    • Solution:

      • Base: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the acid generated.[1] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For difficult couplings, a stronger base like K₃PO₄ is often effective.[1][6]

      • Solvent: The solvent must dissolve all reactants.[7] Common systems include mixtures like dioxane/water, toluene/water, or DMF.[3][8] For Suzuki reactions, a mixed solvent of MeOH:H₂O (3:2) has been shown to be highly effective in some cases.[9]

      • Temperature: Many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[3][8] However, excessive heat can cause decomposition.[1] If you suspect degradation, try running the reaction at a lower temperature for a longer duration.[1]

  • Catalyst Deactivation or Poor Reagent Quality: The active Pd(0) catalyst is sensitive to oxygen, and impurities in reagents or solvents can "poison" the catalyst.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and of high quality.[3] It is critical to perform the reaction under a strictly inert atmosphere (argon or nitrogen).[3] Degas the solvent and reaction mixture thoroughly using techniques like bubbling with an inert gas for an extended period or employing freeze-pump-thaw cycles.[1]

  • Side Reactions: Competing reactions can consume starting materials.

    • Solution: Analyze the crude reaction mixture by LC-MS or TLC to identify potential side products like debrominated starting material or homocoupled products.[1] Addressing these specific side reactions (see Questions 2 and 3) can free up the starting material for the desired transformation.

Question 2: I am observing a significant amount of debromination, resulting in 2-bromo-4-methylthiazole or 5-bromo-4-methylthiazole byproducts. How can I prevent this?

Answer:

Protodebromination (the replacement of a bromine atom with a hydrogen atom) is a common side reaction, particularly with electron-rich heteroaromatics.

  • Probable Cause: Base is too strong.

    • Recommended Solution: Switch to a milder inorganic base. Carbonate bases like K₂CO₃ or Cs₂CO₃, and especially phosphate bases like K₃PO₄, are often effective at promoting the desired coupling while minimizing debromination.[10]

  • Probable Cause: Reaction temperature is too high.

    • Recommended Solution: High temperatures can accelerate the undesired debromination pathway.[10] Attempt the reaction at a lower temperature. It is advisable to run a series of experiments, decreasing the temperature in 10-20 °C increments to find the optimal balance between reaction rate and byproduct formation.[1][10]

  • Probable Cause: Presence of a proton source.

    • Recommended Solution: Traces of water or other protic impurities can be a proton source. Ensure you are using anhydrous solvents and that your reagents are thoroughly dried before use.[1][10] A rigorously inert atmosphere is crucial.

Question 3: My reaction is producing a large amount of homocoupled byproducts (e.g., biaryl from boronic acid in Suzuki, or diyne in Sonogashira). How can this be minimized?

Answer:

Homocoupling is a common side reaction, especially in Sonogashira (Glaser coupling) and Suzuki reactions.

  • Probable Cause: Presence of Oxygen.

    • Recommended Solution: Oxygen promotes the homocoupling of both terminal alkynes and boronic acids.[7][11] The most critical step to prevent this is to thoroughly degas the reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.[4][7]

  • Probable Cause (Sonogashira): Copper(I) Co-catalyst.

    • Recommended Solution: The copper(I) co-catalyst, while accelerating the desired reaction, is a major promoter of Glaser homocoupling in the presence of oxygen.[1][11] Consider using a "copper-free" Sonogashira protocol. These methods often require a more active palladium/ligand system but can result in cleaner reactions.[1][12] Alternatively, using a reducing atmosphere (e.g., hydrogen diluted with nitrogen) can diminish homocoupling.[11]

Question 4: The reaction is producing the bis-substituted product, but I want to achieve mono-substitution selectively. How can I control the regioselectivity?

Answer:

For this compound, achieving mono-substitution requires careful control of reaction conditions, as the C2 position is generally more reactive than the C5 position in palladium-catalyzed cross-couplings.[13] This preference is due to the higher electron deficiency at the C2 position, which facilitates the initial oxidative addition of the Pd(0) catalyst.[13]

  • Control Stoichiometry: Use a controlled amount of the coupling partner, typically between 1.0 and 1.2 equivalents. Using a large excess will drive the reaction towards bis-substitution.

  • Monitor Reaction Progress: Closely monitor the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the desired mono-substituted product is the major component, before significant formation of the di-substituted product occurs.

  • Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity by slowing down the second coupling event relative to the first.

  • Ligand Choice: The steric and electronic properties of the ligand can influence selectivity. While bulky ligands often promote reactivity, they can sometimes lead to overfunctionalization.[14] Experimenting with different ligand types may be necessary to find the optimal balance for mono-substitution.

Frequently Asked Questions (FAQs)

  • Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

    • A1: The C2 position is generally more reactive towards oxidative addition by a Pd(0) catalyst in reactions like Suzuki and Stille coupling due to its greater electron deficiency.[13] Therefore, mono-functionalization typically occurs at this position first.

  • Q2: What is a good starting catalyst and ligand combination for initial screening?

    • A2: A robust starting point for many cross-coupling reactions is Pd(PPh₃)₄ (2-5 mol%).[2][13] Alternatively, a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like SPhos (4-10 mol%) is a good system to try, especially if initial attempts with simpler catalysts fail.[1][3]

  • Q3: Why is degassing the reaction mixture so important?

    • A3: The active form of the palladium catalyst, Pd(0), is readily oxidized to an inactive Pd(II) state by oxygen.[3] Oxygen also promotes undesirable side reactions like the homocoupling of boronic acids or terminal alkynes.[1][7] Thoroughly degassing the solvents and running the reaction under an inert atmosphere (argon or nitrogen) is critical for achieving high yields and reproducibility.[1]

  • Q4: What is protodeboronation and how can I avoid it?

    • A4: Protodeboronation is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, which removes it from the catalytic cycle. This is often an issue with heteroaryl boronic acids. To minimize this, use anhydrous solvents and reagents and consider a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[3][4]

Data Presentation: Reaction Condition Summary

The following tables summarize typical starting conditions for various cross-coupling reactions. Yields are highly dependent on the specific coupling partners used.

Table 1: Typical Suzuki-Miyaura Coupling Conditions

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
Arylboronic acid Pd(OAc)₂ (2-5%) SPhos (4-10%) K₃PO₄ (2-3) Toluene/H₂O 80-100
Heteroarylboronic acid Pd₂(dba)₃ (2%) XPhos (4-6%) K₂CO₃ (3) Dioxane/H₂O 100

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2) | Dioxane | 100 |

Data compiled from references[1][3][6][13].

Table 2: Typical Stille Coupling Conditions

Coupling Partner Palladium Catalyst (mol%) Solvent Temp (°C)
Organostannane Reagent Pd(PPh₃)₄ (5%) Toluene 100

| Organostannane Reagent | Pd(PPh₃)₄ (5%) | DMF | 100 |

Data compiled from reference[13].

Table 3: Typical Sonogashira Coupling Conditions

Coupling Partner Palladium Catalyst (mol%) Copper(I) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C)
Terminal Alkyne PdCl₂(PPh₃)₂ (3%) CuI (5%) Et₃N (3) THF 70

| Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5%) | CuI (5-10%) | DIPEA (3) | DMF | 70 |

Data compiled from references[1][15].

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[5][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8] Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4] Purify the crude product by flash column chromatography.[15]

Protocol 2: General Procedure for Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent (e.g., toluene).[15]

  • Reagent Addition: Add the organostannane reagent (1.1 equiv) via syringe.[15]

  • Reaction: Heat the reaction mixture (e.g., 100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.[15]

  • Work-up: After cooling, dilute the mixture with an organic solvent. Wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[15]

  • Purification: Separate the organic layer, dry, concentrate, and purify by chromatography.[15]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[15]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).[4][15] Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[4]

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite, rinsing with an organic solvent like ethyl acetate, to remove catalyst residues.[1]

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.[4]

Visualizations

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Verify Reagent Quality - Catalyst & Ligand Active? - Base & Solvents Anhydrous? - Starting Materials Pure? start->check_reagents analyze_crude 2. Analyze Crude Reaction (LCMS / TLC) check_reagents->analyze_crude side_products Side Products Identified? analyze_crude->side_products optimize 3. Optimize Conditions - Screen Catalysts/Ligands - Screen Bases/Solvents - Adjust Temperature side_products->optimize No debromination Debromination? - Use Milder Base - Lower Temperature side_products->debromination  Yes   homocoupling Homocoupling? - Rigorous Degassing - Copper-Free (Sonogashira) side_products->homocoupling  Yes   success Improved Yield optimize->success debromination->optimize homocoupling->optimize

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Caption: Decision logic for selecting a catalyst system based on experimental outcomes.

References

Technical Support Center: Work-up Procedures for 2,5-Dibromo-4-methylthiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of reactions involving 2,5-Dibromo-4-methylthiazole.

I. General Troubleshooting

This section addresses common issues encountered during the work-up of various cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may have degraded.

  • Poor Solubility: The starting material or intermediates may not be fully dissolved in the reaction solvent.

  • Inefficient Ligand: The chosen phosphine ligand may not be optimal for the specific transformation.

  • Inappropriate Base (for Suzuki and Buchwald-Hartwig Reactions): The base may not be strong enough to facilitate the catalytic cycle.

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid (in Suzuki reactions) or debromination of the starting material can reduce the yield of the desired product.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst Activity - Use fresh catalyst - Consider a more robust precatalyst start->catalyst Is the catalyst active? solubility Improve Solubility - Use higher boiling point solvent (e.g., DMF, dioxane, toluene) - Increase reaction temperature catalyst->solubility Yes ligand Optimize Ligand - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) solubility->ligand Yes base Select Appropriate Base - For Suzuki, try stronger bases (K3PO4, Cs2CO3) - For Buchwald-Hartwig, consider NaOtBu or LHMDS ligand->base Yes side_reactions Minimize Side Reactions - Ensure anaerobic conditions to reduce homocoupling - Monitor for debromination by LC-MS base->side_reactions Yes

A logical guide for troubleshooting low product yield.

Issue 2: Difficulty in Product Purification

Possible Causes:

  • Co-eluting Impurities: Byproducts may have similar polarity to the desired product.

  • Residual Catalyst: Palladium residues can be difficult to remove.

  • Byproduct from Coupling Partner: For example, organotin residues from Stille reactions or boronic acid derivatives from Suzuki reactions.

General Purification Strategy:

  • Aqueous Work-up: Quench the reaction and perform an aqueous wash to remove inorganic salts and water-soluble impurities.

  • Filtration: Filter the crude mixture through a pad of Celite® to remove solid catalyst residues.

  • Column Chromatography: Purify the product using silica gel chromatography. The choice of eluent is critical and should be determined by Thin Layer Chromatography (TLC) analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

II. Reaction-Specific Troubleshooting and FAQs

This section provides detailed guidance for common palladium-catalyzed cross-coupling reactions involving this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the bromine at the C2 position is generally more reactive towards oxidative addition of the palladium catalyst.[1]

Experimental Protocol: General Procedure for Double Suzuki Coupling

A procedure adapted from the coupling of the related 2,5-dibromo-3-hexylthiophene can be used as a starting point.[2]

ParameterRecommended Condition
Substrate This compound (1 mmol)
Arylboronic Acid 2.5 mmol
Catalyst Pd(PPh₃)₄ (6 mol%)
Base K₃PO₄ (4 mmol)
Solvent 1,4-Dioxane (2 mL) and Water (0.5 mL)
Temperature 90 °C
Time 12 h

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQs for Suzuki Coupling:

  • Q1: I am observing a significant amount of the mono-arylated product. How can I favor the di-substituted product?

    • A1: Increase the equivalents of the arylboronic acid and the base. Prolonging the reaction time and ensuring the reaction goes to completion by monitoring with TLC or LC-MS can also help.

  • Q2: How can I selectively synthesize the mono-arylated product at the C2 position?

    • A2: Use a stoichiometric amount (1.0-1.2 equivalents) of the arylboronic acid. The higher reactivity of the C2 position should favor mono-substitution at this site. Careful monitoring of the reaction progress is crucial to stop the reaction before significant di-substitution occurs.

  • Q3: What are the common byproducts in a Suzuki coupling and how can I remove them?

    • A3: A common byproduct is the homocoupling of the boronic acid.[3][4] This can be minimized by ensuring the reaction is performed under inert (anaerobic) conditions. Boric acid and its derivatives are also present.[3] These can typically be removed by an aqueous work-up.

B. Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling

ParameterRecommended Condition
Substrate This compound (1.0 eq)
Terminal Alkyne 1.2 - 2.5 eq
Catalyst System PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)
Base Triethylamine (Et₃N)
Solvent DMF or THF
Temperature Room Temperature to 80 °C
Time 4 - 24 h

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQs for Sonogashira Coupling:

  • Q1: My reaction is sluggish or stalls. What can I do?

    • A1: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[6] The quality of the copper(I) iodide is also critical. Consider using freshly opened or purified CuI. Increasing the temperature may also improve the reaction rate.

  • Q2: I am observing homocoupling of the alkyne (Glaser coupling). How can I minimize this?

    • A2: This side reaction is often promoted by the copper catalyst. Running the reaction under copper-free conditions, although it may require a different palladium catalyst and ligand system, can eliminate this byproduct.

C. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.

Experimental Protocol: General Procedure for Stille Coupling

ParameterRecommended Condition
Substrate This compound (1.0 eq)
Organostannane 1.1 - 2.2 eq
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Anhydrous Toluene or DMF
Temperature 100 °C
Time 12 - 24 h

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate.

  • To remove organotin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin species as insoluble tin fluorides, which can be removed by filtration.[7]

  • Alternatively, column chromatography on silica gel treated with triethylamine (~2-5%) can be effective in removing organotin residues.[8]

  • Further purify the product by column chromatography.

Stille Coupling Troubleshooting Workflow:

StilleTroubleshooting start Stille Coupling Issues low_yield Low Yield start->low_yield purification Purification Difficulty (Tin Residues) start->purification catalyst_check Use fresh Pd(PPh3)4 or other Pd(0) source low_yield->catalyst_check Check Catalyst Activity stannane_quality Ensure organostannane is pure and not degraded low_yield->stannane_quality Verify Stannane Purity kf_wash kf_wash purification->kf_wash Aqueous KF wash treated_silica treated_silica purification->treated_silica Chromatography on Et3N-treated silica acidic_extraction acidic_extraction purification->acidic_extraction Acidic Extraction (e.g., 5% oxalic acid) emulsion Filter through Celite® kf_wash->emulsion Emulsion/Precipitate?

A workflow for troubleshooting common Stille coupling issues.

D. Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

ParameterRecommended Condition
Substrate This compound (1.0 eq)
Amine 1.2 - 2.5 eq
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or other Buchwald ligands
Base NaOtBu or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 80 - 110 °C
Time 12 - 24 h

Work-up and Purification:

  • Cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

FAQs for Buchwald-Hartwig Amination:

  • Q1: The reaction is not proceeding with my secondary amine. What should I try?

    • A1: Secondary amines can be less reactive than primary amines. Consider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) and a more electron-rich, bulky phosphine ligand.

  • Q2: I am observing debromination of my starting material. How can I avoid this?

    • A2: Debromination can be a side reaction, especially at higher temperatures. Try lowering the reaction temperature and screening different ligand/base combinations. Using a milder base like K₃PO₄ might be beneficial if debromination is a significant issue.

III. Thin Layer Chromatography (TLC) Visualization

Effective monitoring of reactions involving this compound and its derivatives is crucial for optimizing reaction times and assessing purity.

  • UV Light (254 nm): Most thiazole derivatives and other aromatic compounds will be UV active and appear as dark spots on a fluorescent TLC plate.[9] This is a non-destructive method and should be the first visualization technique used.[10]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize compounds as yellow or brown spots. This method is semi-destructive as the iodine will eventually sublime off the plate.[9]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols. It will appear as yellow spots on a purple background.

  • p-Anisaldehyde Stain: This stain is effective for visualizing many aldehydes, ketones, and alcohols, which will often appear as colored spots upon heating.[9]

By following these guidelines and troubleshooting steps, researchers can more effectively manage the work-up and purification of reactions involving this compound, leading to higher purity products and more reliable experimental outcomes.

References

Technical Support Center: Catalyst Selection for 2,5-Dibromo-4-methylthiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on catalyst selection for the cross-coupling of 2,5-Dibromo-4-methylthiazole, a critical step in the synthesis of various functionalized thiazole derivatives. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most frequently employed cross-coupling reactions for this compound are Suzuki-Miyaura, Stille, and Sonogashira couplings. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds at the 2- and 5-positions of the thiazole ring, enabling the introduction of a wide variety of substituents.

Q2: Which bromine atom on this compound is more reactive?

A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 2-position of the thiazole ring is generally more electron-deficient and, therefore, more reactive towards oxidative addition than the C-Br bond at the 5-position.[1] This inherent difference in reactivity can be exploited to achieve regioselective functionalization.

Q3: What are the key factors to consider when selecting a catalyst system?

A3: The optimal catalyst system depends on the specific coupling reaction, the coupling partner, and the desired outcome (mono- vs. di-substitution). Key factors include the choice of palladium precursor, the ligand, the base, and the solvent. The interplay of these components is critical for achieving high yields and selectivity.

Q4: Can I use the same catalyst for different types of coupling reactions?

A4: While some catalyst systems can be versatile, it is often necessary to tailor the catalyst and conditions for each specific type of coupling reaction (e.g., Suzuki vs. Stille). For instance, Suzuki reactions require a base to activate the boronic acid, while Sonogashira couplings typically employ a copper(I) co-catalyst.[2][3]

Q5: What are some common side reactions to be aware of?

A5: A common side reaction is debromination, where one or both bromine atoms are replaced by a hydrogen atom.[1] This can be promoted by high temperatures, strong bases, and certain catalyst/ligand combinations.[1][4] Homocoupling of the starting material or the coupling partner can also occur, particularly at elevated temperatures.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Probable Cause Recommended Solution
Inactive Catalyst The palladium catalyst may be inactive due to improper storage or handling. Use a fresh batch of catalyst or a well-defined, air-stable precatalyst. For Pd(II) precursors like Pd(OAc)₂, ensure complete in-situ reduction to the active Pd(0) species.
Inappropriate Ligand The chosen ligand may not be suitable for the specific transformation. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often outperform simpler ligands like PPh₃.[4]
Incorrect Base The base is crucial for activating the coupling partner and facilitating the catalytic cycle.[2] For Suzuki couplings, screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] For Sonogashira reactions, an amine base like Et₃N is typically used.[6]
Poor Solubility If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Try a different solvent system (e.g., toluene, dioxane, DMF) or gently heat the mixture to improve solubility.[5]
Issue 2: Significant Debromination of Starting Material
Probable Cause Recommended Solution
High Reaction Temperature Elevated temperatures can accelerate the rate of debromination.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Strong Base The use of a strong base (e.g., NaOtBu) can promote hydrodehalogenation.[1] Switch to a milder inorganic base like K₂CO₃ or K₃PO₄.[1]
Presence of Hydride Sources Trace amounts of water or other protic impurities can act as hydride donors. Ensure the use of anhydrous solvents and reagents.[1]
Prolonged Reaction Time Extended reaction times after the consumption of the starting material can lead to byproduct formation. Monitor the reaction closely by TLC or LC-MS and quench it upon completion.[1]

Data Presentation: Catalyst Systems for Coupling Reactions

The following table summarizes catalyst systems that have been successfully employed for cross-coupling reactions of analogous dihalogenated heterocycles, providing a strong starting point for optimizing reactions with this compound.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10085
Suzuki-Miyaura Pd(OAc)₂ / SPhos3-Fluorophenylboronic acidK₃PO₄DMF11078
Stille Pd(PPh₃)₄Organostannane reagent-Toluene100Varies
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal alkyneEt₃NTHF or DMFRT to heatVaries
Negishi PdCl₂(dppf)Organozinc reagent-THFRT88-97
Kumada NiCl₂(dppe)Grignard reagent-THF/Et₂O0 to RTVaries

Note: The data presented is based on analogous systems and should be used as a guide for reaction optimization.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1-2.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

General Procedure for Stille Coupling
  • In a flame-dried flask under an inert atmosphere, combine this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent (e.g., toluene).

  • Add the organostannane reagent (1.1 eq.) via syringe.

  • Heat the reaction mixture (e.g., 100 °C) and stir for the required time.

  • After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry, concentrate, and purify by chromatography.[6]

General Procedure for Sonogashira Coupling
  • To a dry flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).

  • Purge the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, work up the reaction by quenching with a saturated aqueous solution of NH₄Cl and extracting with an organic solvent.

  • Dry, concentrate, and purify the product.[6]

Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_catalyst Catalyst System Selection cluster_reaction Reaction Execution & Monitoring cluster_analysis Outcome Analysis start Define Coupling Reaction (Suzuki, Stille, Sonogashira) catalyst Select Pd Precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) start->catalyst ligand Choose Ligand (e.g., PPh₃, SPhos, XPhos) catalyst->ligand base Select Base (e.g., K₂CO₃, K₃PO₄, Et₃N) ligand->base solvent Choose Solvent (e.g., Toluene, DMF, THF) base->solvent reaction Run Reaction & Monitor (TLC, LC-MS) solvent->reaction analysis Analyze Results reaction->analysis success Successful Coupling analysis->success High Yield troubleshoot Troubleshoot Issues analysis->troubleshoot Low Yield / Side Products troubleshoot->catalyst Optimize Catalyst System

Caption: A step-by-step workflow for catalyst selection and reaction optimization.

Logical_Relationships cluster_coupling Coupling Reactions cluster_catalysts Catalyst Components cluster_outcome Desired Outcome suzuki Suzuki-Miyaura pd_catalysts Palladium Catalysts (Pd(PPh₃)₄, Pd(OAc)₂) suzuki->pd_catalysts ligands Ligands (PPh₃, SPhos, XPhos) suzuki->ligands bases Bases (K₂CO₃, K₃PO₄, Et₃N) suzuki->bases stille Stille stille->pd_catalysts stille->ligands sonogashira Sonogashira sonogashira->pd_catalysts sonogashira->ligands sonogashira->bases co_catalyst Co-Catalyst (CuI) sonogashira->co_catalyst product Desired Coupled Product pd_catalysts->product ligands->product bases->product co_catalyst->product

Caption: Logical relationships between coupling reactions and catalyst components.

References

Technical Support Center: Avoiding Homocoupling in 2,5-Dibromo-4-methylthiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 2,5-Dibromo-4-methylthiazole.

Troubleshooting Guides

Issue 1: Significant Homocoupling Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a major byproduct with a mass corresponding to a dimer of 4-methylthiazole.

  • Low yield of the desired mono- or di-substituted product.

Possible Causes & Solutions:

  • Oxygen in the Reaction Mixture: Dissolved oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Inappropriate Catalyst/Ligand System: The choice of palladium catalyst and ligand is crucial for promoting the desired cross-coupling over homocoupling.

    • Solution: For sterically hindered or electron-rich substrates like this compound, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Pre-formed palladium precatalysts (e.g., XPhos-Pd-G3) can also improve reproducibility and efficiency.

  • Base Selection and Strength: The base activates the boronic acid but can also contribute to side reactions if not chosen carefully.

    • Solution: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize homocoupling.

  • High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.

    • Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

Issue 2: Homocoupling in Stille Coupling Reactions

Symptoms:

  • Formation of tin-containing byproducts and homocoupled stannane reagents.

  • Difficulty in purifying the desired product from tin residues.

Possible Causes & Solutions:

  • Catalyst System: The palladium source and ligands influence the catalytic cycle's selectivity.

    • Solution: Pd(PPh₃)₄ is a common catalyst. Ensure it is of high quality. The addition of a copper(I) co-catalyst can sometimes improve the rate of cross-coupling relative to homocoupling.

  • Reaction Conditions: Solvent and temperature play a significant role.

    • Solution: Anhydrous, non-polar solvents like toluene or dioxane are generally preferred. Ensure the reaction is run under strictly anhydrous and oxygen-free conditions.

Issue 3: Diyne Formation (Homocoupling) in Sonogashira Coupling

Symptoms:

  • Formation of a symmetrical diyne byproduct from the terminal alkyne.

  • Low yield of the desired alkynylated thiazole.

Possible Causes & Solutions:

  • Copper Co-catalyst: While copper(I) salts are often used to facilitate the reaction, they can also promote the oxidative homocoupling of the alkyne (Glaser coupling).

    • Solution: Consider running the reaction under copper-free conditions. This may require a more active palladium catalyst/ligand system and a suitable amine base.

  • Presence of Oxygen: Oxygen is a key promoter of alkyne homocoupling.

    • Solution: As with Suzuki coupling, rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are critical.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a common side reaction with this compound? A1: Dihalogenated heterocycles like this compound can be prone to homocoupling due to the high reactivity of the C-Br bonds. The palladium catalyst can insert into the C-Br bond of two molecules, leading to a reductive elimination that forms a dimer. In Suzuki reactions, the boronic acid can also undergo oxidative homocoupling.

Q2: Which bromine is more reactive on this compound? A2: Generally, the bromine at the 2-position of the thiazole ring is more susceptible to oxidative addition to palladium(0) and therefore more reactive in cross-coupling reactions compared to the bromine at the 5-position. This regioselectivity can be exploited for selective mono-functionalization.

Q3: Can the order of reagent addition affect the amount of homocoupling? A3: Yes. It is often recommended to add the palladium catalyst to the mixture of the aryl halide and the coupling partner. Slow addition of the organometallic reagent (e.g., boronic acid in Suzuki coupling) can also help to keep its concentration low, thereby disfavoring homocoupling.

Q4: Are there any general tips for minimizing homocoupling across different reaction types? A4: Yes. Key general strategies include:

  • Meticulous control of the inert atmosphere: Minimize oxygen in your reaction setup.

  • Use of high-purity reagents: Impurities can sometimes poison the catalyst or promote side reactions.

  • Optimization of reaction parameters: Systematically screen catalysts, ligands, bases, solvents, and temperature to find the optimal conditions for your specific substrates.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution in a Model Suzuki Reaction

Parameter Condition A Condition B Condition C (Optimized)
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosXPhos-Pd-G3
Base Na₂CO₃K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂ODioxane/H₂O (Degassed)
Temperature 100 °C90 °C80 °C
Cross-coupling Yield ~55%~75%>90%
Homocoupling Yield ~20%~10%<5%

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Mono-Arylation

This protocol is designed for the selective mono-arylation at the 2-position of this compound, minimizing homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos-Pd-G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, K₃PO₄, and the XPhos-Pd-G3 precatalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII trans-Ar-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2) PdII->Transmetalation Ar'-B(OR)2 Base PdII_Ar trans-Ar-Pd(II)(Ar')L_n Transmetalation->PdII_Ar Homocoupling Homocoupling (Side Reaction) Transmetalation->Homocoupling RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Dimer Ar'-Ar' Homocoupling->Dimer Troubleshooting_Workflow start High Homocoupling Detected step1 Step 1: Ensure Rigorous Inert Atmosphere (Degas) start->step1 step2 Step 2: Optimize Catalyst/Ligand (e.g., Bulky Phosphines) step1->step2 step3 Step 3: Screen Weaker Bases (e.g., K3PO4, Cs2CO3) step2->step3 step4 Step 4: Lower Reaction Temperature step3->step4 success Homocoupling Minimized step4->success

Technical Support Center: Reaction Conditions for Selective Substitution of Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective substitution of dibromothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the synthesis of selectively functionalized thiazole derivatives. This guide covers the three isomers of dibromothiazole: 2,4-dibromothiazole, 2,5-dibromothiazole, and 4,5-dibromothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in mono-substitution of dibromothiazoles?

A1: The regiochemical outcome is a result of the interplay between electronic and steric factors, which are influenced by the choice of reaction type and specific conditions.[1]

  • Electronic Effects: The electron-deficiency of the carbon atoms in the thiazole ring is a primary determinant. In general, the C2 position is the most electron-deficient, followed by C5, and then C4.[1] This makes the C2 position most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] Conversely, the C5 position is the most electron-rich, making it a primary site for electrophilic substitution.[1]

  • Reaction Type: The choice of reaction is fundamental. Palladium-catalyzed cross-couplings (Suzuki, Stille, Negishi, Sonogashira) generally favor substitution at the most electron-deficient C-Br bond (typically C2).[1] In contrast, metal-halogen exchange reactions using organolithium or Grignard reagents tend to occur at the most acidic proton, which after lithiation, can be influenced by adjacent heteroatoms and reaction temperature.

  • Reaction Conditions: Parameters such as the catalyst, ligands, solvent, temperature, and additives can significantly influence the reaction pathway and regioselectivity.[1] For instance, bulky ligands can sterically hinder reaction at a more reactive but crowded site, and different solvents can stabilize different intermediates, altering the reaction outcome.

Q2: Which position is generally more reactive in cross-coupling reactions for each isomer?

A2:

  • 2,4-Dibromothiazole: The C2 position is significantly more reactive and will selectively undergo substitution in palladium-catalyzed cross-coupling reactions, leaving the C4-bromo group intact.

  • 2,5-Dibromothiazole: The C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions like Suzuki and Stille, due to its higher electron deficiency.[1]

  • 4,5-Dibromothiazole: In palladium-catalyzed cross-coupling reactions of substrates like 2-aryl-4,5-dibromothiazoles, substitution occurs at the C2 position of a 2,4,5-tribromothiazole precursor, suggesting the C2 position is the most reactive.

Q3: How can I achieve selective substitution at the less reactive position?

A3: Functionalizing the less reactive C-Br bond often requires a different strategy than cross-coupling.

  • For 2,4-Dibromothiazole (C4-substitution): First, substitute the C2 position using a regioselective cross-coupling reaction. Then, the remaining C4-bromo group can be functionalized through a second cross-coupling or via a bromo-lithium exchange followed by quenching with an electrophile.

  • For 2,5-Dibromothiazole (C5-substitution): A metal-halogen exchange using an organolithium reagent (like n-butyllithium) at low temperatures (e.g., -78 °C) can preferentially occur at the C5 position.[1] The resulting C5-lithiated species can then be trapped with various electrophiles.[1]

  • For 4,5-Dibromothiazole: Selective functionalization can be challenging. One approach is to use a directed metalation strategy if a suitable directing group is present on the thiazole ring. Alternatively, subtle differences in the electronic environment of C4 and C5 may be exploited under carefully optimized metal-halogen exchange conditions, though this is often difficult to control.

Q4: I am observing significant amounts of debromination as a side product. How can I minimize this?

A4: Debromination (protodebromination) is a common side reaction, especially in cross-coupling reactions. It can be minimized by:

  • Using Milder Bases: Strong bases can sometimes promote this side reaction. Consider switching from hydroxides or alkoxides to milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Optimizing the Ligand: Certain phosphine ligands may favor reductive elimination pathways that lead to debromination. Experimenting with different ligands can be beneficial.

  • Lowering the Reaction Temperature: High temperatures can accelerate debromination. Reducing the temperature may slow the desired reaction but can significantly decrease this side reaction.

  • Ensuring Anhydrous Conditions: Traces of water can act as a proton source. Ensure that all solvents and reagents are thoroughly dried and that the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (Suzuki, Negishi, Stille)
Potential Cause Recommended Solution
Inactive Catalyst Ensure you are using a Pd(0) source or a precatalyst that can be readily reduced to Pd(0). Make sure the catalyst has not been deactivated by exposure to air. Use properly degassed solvents to remove oxygen.[1]
Inappropriate Ligand For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like triphenylphosphine (PPh₃).
Poor Solubility of Reagents For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.[1] If a reagent is still not dissolving, consider adding a co-solvent.
Incorrect Base (Suzuki) The choice of base is critical. If a weak base like K₂CO₃ is not effective, try a stronger base such as Cs₂CO₃ or K₃PO₄.
Impure Starting Materials Ensure that the dibromothiazole and the coupling partner are pure, as impurities can lead to side reactions and lower the yield.[1]
Issue 2: Formation of Bis-Substituted Product in a Mono-Substitution Reaction
Potential Cause Recommended Solution
Reaction Time is Too Long The mono-substituted product is reactive enough to undergo a second substitution. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is the major component.
Reaction Temperature is Too High Higher temperatures can provide the activation energy for the second substitution. Lower the reaction temperature to reduce the rate of the second substitution.
Stoichiometry of Reagents Use a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner. Using a larger excess will drive the reaction towards bis-substitution.
Catalyst System is Too Active Some highly active catalyst systems may have a higher propensity for bis-substitution. Consider screening different palladium sources and ligands to find a more selective system.
Issue 3: Poor Regioselectivity in Metal-Halogen Exchange
Potential Cause Recommended Solution
Reaction Temperature is Too High Lithiation reactions are often kinetically controlled at low temperatures. Allowing the reaction to warm up can lead to equilibration and loss of selectivity. Maintain a cryogenic temperature (e.g., -78 °C or lower).
Incorrect Solvent The coordinating ability of the solvent is crucial. Ethereal solvents like THF or diethyl ether are commonly used. Non-coordinating solvents may alter the aggregation state of the organolithium reagent and affect selectivity.
Slow Addition of Reagent The slow, dropwise addition of the organolithium reagent to the dibromothiazole solution is critical to maintain a low localized concentration and prevent side reactions.[1]
Impure Organolithium Reagent The concentration of commercially available organolithium reagents can change over time. It is good practice to titrate the reagent before use to ensure accurate stoichiometry.

Data Presentation

The following tables summarize typical reaction conditions and yields for the selective mono-substitution of dibromothiazoles. Please note that yields are highly substrate-dependent and these tables provide a general guide.

Table 1: Selective C2-Arylation of 2,4-Dibromothiazole via Negishi Coupling

Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2.5)P(2-furyl)₃ (10)THF651-265-85
Pd(PPh₃)₄ (5)-THF652-470-80

Table 2: Selective Substitution of 2,5-Dibromothiazole

Reaction TypePositionReagentsCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
Suzuki-MiyauraC2Arylboronic acid (1.1 eq)Pd(PPh₃)₄ (2-5)K₃PO₄ (2 eq)1,4-Dioxane/H₂O9012-24 h60-95
StilleC2Organostannane (1.1 eq)Pd(PPh₃)₄ (5)-Toluene or DMF10012-24 h50-90
Metal-Halogen ExchangeC5n-BuLi (1.0 eq), then Electrophile--THF-7830 min55-85

Experimental Protocols

Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling of 2,5-Dibromothiazole
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2,5-dibromothiazole (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for C5-Selective Lithiation and Electrophilic Quench of 2,5-Dibromothiazole
  • Reaction Setup: Dissolve 2,5-dibromothiazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (Argon).[1]

  • Lithiation: Cool the solution to a cryogenic temperature (e.g., -78 °C). Slowly add a solution of n-butyllithium (1.0 eq) dropwise.[1] Stir the mixture at this temperature for a specified time (e.g., 30 minutes) to allow for the bromine-lithium exchange.[1]

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution at -78 °C and stir for an appropriate amount of time.[1]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1] Allow the mixture to warm to room temperature.

  • Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[1]

Visualizations

Experimental_Workflow_Suzuki_Coupling start Start setup 1. Add 2,5-Dibromothiazole, Arylboronic Acid, Pd Catalyst, and Base to Flask start->setup solvent 2. Add Degassed Dioxane/Water setup->solvent heat 3. Heat Reaction (e.g., 90 °C) solvent->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Isolated 2-Aryl-5-bromothiazole purify->product

A generalized experimental workflow for the C2-selective Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low Yield in Cross-Coupling catalyst Is the catalyst active and the system deoxygenated? start->catalyst ligand Is the ligand appropriate for a heteroaryl bromide? catalyst->ligand Yes solution_catalyst Use fresh catalyst. Thoroughly degas solvents. catalyst->solution_catalyst No conditions Are the base and solvent optimal? ligand->conditions Yes solution_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos). ligand->solution_ligand No solution_conditions Try a stronger base (K3PO4). Ensure reagent solubility. conditions->solution_conditions No end Improved Yield conditions->end Yes solution_catalyst->ligand solution_ligand->conditions solution_conditions->end

A troubleshooting decision tree for low yield in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2,5-Dibromo-4-methylthiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectrum of 2,5-Dibromo-4-methylthiazole alongside its less brominated analogues. The data presented is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of substituted thiazole compounds.

¹H NMR Data Comparison

The ¹H NMR spectra of thiazole derivatives are sensitive to the nature and position of substituents on the ring. The following table summarizes the key ¹H NMR spectral data for this compound and related compounds. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for identifying the electronic environment of the protons.

Compound NameStructureProtonChemical Shift (δ) in CDCl₃ (ppm)Multiplicity
4-Methylthiazole 4-MethylthiazoleH-28.64d
H-56.87d
-CH₃2.47s
2-Bromo-4-methylthiazole 2-Bromo-4-methylthiazoleH-5Not explicitly found, but expected to be a singlets
-CH₃Not explicitly found, but expected to be a singlets
5-Bromo-4-methylthiazole 5-Bromo-4-methylthiazoleH-28.69s
-CH₃2.45[1][2]s
This compound this compound-CH₃Not explicitly found, but expected to be a singlets

Analysis:

The data reveals a clear trend in chemical shifts upon bromination. In 4-methylthiazole, the proton at the C-2 position (H-2) is significantly downfield (8.64 ppm) compared to the proton at the C-5 position (H-5) (6.87 ppm). This is due to the electron-withdrawing nature of the nitrogen atom adjacent to C-2. The methyl group protons appear at 2.47 ppm.

Upon introduction of a bromine atom at the 5-position, as in 5-Bromo-4-methylthiazole, the signal for the H-2 proton remains in a similar downfield region at 8.69 ppm.[1][2] The methyl group protons experience a slight upfield shift to 2.45 ppm.[1][2]

For this compound, the only proton signal observed would be from the methyl group. While the exact chemical shift was not found in the search results, it is expected to be a singlet. The absence of signals in the aromatic region for this compound would be a key identifying feature.

Experimental Workflow for ¹H NMR Analysis

The following diagram illustrates a typical workflow for obtaining the ¹H NMR spectrum of a thiazole derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of Compound Solvent Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) Sample->Solvent TMS Add Internal Standard (e.g., TMS) Solvent->TMS Tube Transfer to NMR Tube TMS->Tube Spectrometer Insert Sample into NMR Spectrometer Tube->Spectrometer Shimming Shim the Magnetic Field Spectrometer->Shimming Acquire Acquire ¹H NMR Spectrum Shimming->Acquire Processing Fourier Transform, Phase Correction, and Baseline Correction Acquire->Processing Integration Integrate Peaks Processing->Integration Analysis Analyze Chemical Shifts, Multiplicity, and Coupling Constants Integration->Analysis

Caption: A generalized workflow for sample preparation, data acquisition, and processing for ¹H NMR spectroscopy.

Experimental Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask and micropipettes

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts and multiplicities of the observed signals for structural confirmation.

References

A Comparative Guide to 13C NMR Data of 2,5-Dibromo-4-methylthiazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides invaluable insights into the carbon framework of molecules. This guide offers a comparative analysis of the 13C NMR data for 2,5-dibromo-4-methylthiazole and its related brominated thiazole derivatives, supported by experimental data from scientific literature.

Comparative 13C NMR Chemical Shift Data

The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom. The introduction of bromine atoms and a methyl group to the thiazole ring significantly influences the resonance of the ring carbons (C2, C4, and C5). The table below summarizes the reported 13C NMR data for 2,5-dibromothiazole and provides a basis for comparison with other brominated thiazoles. This data is crucial for the structural elucidation and purity assessment of newly synthesized derivatives.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)CH3 (ppm)
2,5-Dibromothiazole144.3124.9109.9-
2-Bromothiazole144.3123.6123.6-
4-Bromothiazole154.2115.3143.1-
5-Bromothiazole152.0145.4110.0-
2,4-Dibromothiazole136.9117.1145.1-
4,5-Dibromothiazole152.8116.3116.3-
2,4,5-Tribromothiazole138.1118.0110.6-
This compoundEst. 145-150Est. 130-135Est. 110-115Est. 10-15

Note: Estimated values for this compound are based on the additive effects of methyl substitution on the 2,5-dibromothiazole scaffold.

The synthesis and complete NMR spectroscopic characterization of the entire family of bromothiazoles have been systematically reported, providing a foundational dataset for this guide.[1][2] The presence of a methyl group at the C4 position in this compound is expected to cause a downfield shift for C4 and an upfield shift for C5, while the effect on C2 would be minimal. Other studies on substituted thiazoles and thiadiazoles further support the understanding of substituent effects on 13C NMR chemical shifts.[3][4][5][6][7][8][9][10]

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized methodology for the acquisition of 13C NMR data for thiazole derivatives, based on standard laboratory practices found in the cited literature.

1. Sample Preparation:

  • Approximately 10-20 mg of the solid thiazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • 13C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.

  • The carbon probe is tuned and matched to the appropriate frequency.

  • The sample is shimmed to achieve a homogeneous magnetic field.

3. Data Acquisition:

  • A standard pulse program for proton-decoupled 13C NMR is used.

  • Key parameters include a spectral width of approximately 200-250 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Logical Workflow for Synthesis and Characterization

The synthesis of brominated thiazoles often involves sequential bromination and debromination steps. The following diagram illustrates a typical workflow from synthesis to final characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Thiazole bromination Bromination start->bromination NBS or Br2 purification Purification (e.g., Crystallization) bromination->purification nmr 1H & 13C NMR purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Analysis final Characterized Compound nmr->final Data Interpretation ms->final ir->final

References

Mass Spectrometry of 2,5-Dibromo-4-methylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrum of 2,5-Dibromo-4-methylthiazole and compares its fragmentation patterns with related chemical structures. The information presented herein is essential for the identification and structural elucidation of this compound in complex matrices, a critical step in many research and development pipelines.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on established principles of mass spectrometry for halogenated heterocyclic compounds.[1][2][3] The presence of two bromine atoms is a key feature that will dominate the isotopic distribution in the mass spectrum.[4]

Key Predicted Features:

  • Molecular Ion Peak (M+•): The molecular ion peak is expected to be a prominent cluster due to the isotopic distribution of bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[4] For a molecule with two bromine atoms, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]+•, [M+2]+•, and [M+4]+•, with a characteristic intensity ratio of approximately 1:2:1.[1][4]

  • Major Fragmentation Pathways: The fragmentation of the thiazole ring is expected to follow patterns observed for other thiazole derivatives.[2][3] Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable neutral molecules or radicals.[5][6] For this compound, key fragmentations are predicted to include:

    • Loss of a Bromine Atom: Cleavage of a C-Br bond would result in a significant fragment ion.

    • Loss of HBr: Elimination of a hydrogen atom and a bromine atom.

    • Ring Cleavage: Fragmentation of the thiazole ring can lead to a variety of smaller ions.

    • Loss of a Methyl Radical: Cleavage of the C-CH3 bond.

Comparative Data

To provide a clear comparison, the following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major expected fragments of this compound, alongside experimental data for the related compounds, 4-methylthiazole and thiazole.

CompoundMolecular FormulaMolecular Weight (monoisotopic)Key Fragments (m/z) and Predicted/Observed Relative Abundance
This compound C4H3Br2NS270.85Predicted:271/273/275 (M+•, M+2, M+4): Moderate (1:2:1 ratio)• 192/194 ([M-Br]+): High• 113 ([M-2Br]+): Moderate• 256/258/260 ([M-CH3]+): Low• Other smaller fragments from ring cleavage
4-Methylthiazole [7]C4H5NS99.02Observed:99 (M+•): High• 98 ([M-H]+): Moderate• 72 ([M-HCN]+): Moderate• 58: High
Thiazole [8]C3H3NS85.00Observed:85 (M+•): High• 58 ([M-HCN]+): High• 45: Moderate

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile small molecules.

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low µg/mL range).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Interpretation Sample 2,5-Dibromo-4- methylthiazole Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution GC_Separation Gas Chromatography Separation Dilution->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Acquisition Detector->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Confirmation

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The comparative data and detailed experimental protocol offer a robust starting point for researchers engaged in the analysis of this and similar halogenated heterocyclic compounds.

References

Monitoring Suzuki-Miyaura Cross-Coupling of 2,5-Dibromo-4-methylthiazole: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the thiazole moiety is a privileged structure due to its presence in numerous biologically active compounds. 2,5-Dibromo-4-methylthiazole serves as a versatile building block, allowing for sequential and site-selective introduction of new functionalities via cross-coupling reactions. Accurate monitoring of these reactions is critical for optimization, yield maximization, and impurity profiling.

This guide provides a comparative framework for the analysis of a typical Suzuki-Miyaura cross-coupling reaction of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). We present a detailed experimental protocol, comparative data for reaction monitoring, and an alternative analytical approach using Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

Data Presentation: Reaction Progress Analysis

To effectively monitor the conversion of this compound to its mono-arylated product, time-course sampling of the reaction mixture is performed. The following table summarizes hypothetical, yet representative, quantitative data obtained from LC-MS analysis at various time points. The data illustrates the consumption of the starting material and the formation of the desired product, 2-Bromo-5-phenyl-4-methylthiazole, as well as a potential diarylated byproduct.

CompoundRetention Time (min)[M+H]⁺ (m/z)Peak Area (t=0h)Peak Area (t=4h)Peak Area (t=12h)
This compound3.85255.8 / 257.81.85E+077.21E+061.03E+06
Phenylboronic Acid1.21123.19.50E+064.15E+061.55E+06
2-Bromo-5-phenyl-4-methylthiazole4.52253.9 / 255.901.28E+072.15E+07
2,5-Diphenyl-4-methylthiazole5.20252.105.10E+044.30E+05

Note: Brominated compounds exhibit characteristic isotopic patterns ([M] and [M+2] peaks of similar intensity) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

For targeted quantitative analysis, a Multiple Reaction Monitoring (MRM) method offers superior performance over full-scan acquisition by reducing background noise and increasing sensitivity. The table below outlines the optimized parameters for a hypothetical MRM-based analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound255.8175.95022
2-Bromo-5-phenyl-4-methylthiazole253.9174.05025
2,5-Diphenyl-4-methylthiazole252.1175.15030

Experimental Protocols

Detailed methodologies for the sample preparation and LC-MS analysis are provided below. These protocols serve as a robust starting point and may require further optimization based on specific reaction conditions and available instrumentation.

Sample Preparation for Reaction Monitoring

A simple dilution protocol is sufficient for preparing samples for LC-MS analysis, minimizing sample preparation time and potential for analyte loss.

  • Aliquoting: At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), carefully extract a 10 µL aliquot from the reaction mixture.

  • Quenching & Dilution: Immediately quench the reaction within the aliquot by diluting it into 990 µL of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This provides a 1:100 dilution factor.

  • Homogenization: Vortex the tube for 30 seconds to ensure the sample is thoroughly mixed and the catalyst is precipitated.

  • Clarification: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet any precipitated solids.

  • Transfer: Carefully transfer the supernatant into an LC-MS vial for analysis.

Liquid Chromatography (LC) Method

This method is designed to achieve baseline separation of the key components of the reaction mixture.

  • Instrument: UHPLC/HPLC system coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 5.0 min: 10% to 95% B (linear ramp)

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: 95% to 10% B (linear ramp)

    • 6.1 - 8.0 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method

The mass spectrometer is set up to acquire data in both full-scan mode for qualitative analysis and MRM mode for quantitative comparison.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode 1 (Qualitative): Full Scan from m/z 100 to 500.

  • Acquisition Mode 2 (Quantitative): Multiple Reaction Monitoring (MRM) using the transitions specified in the data table.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the LC-MS analysis and the signaling pathway for the Suzuki-Miyaura reaction.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute (1:100) A->B C Vortex & Centrifuge B->C D Transfer to LC Vial C->D E Inject Sample D->E F Chromatographic Separation (C18) E->F G Electrospray Ionization (ESI+) F->G H Mass Analysis (Scan / MRM) G->H I Integrate Peak Areas H->I J Generate Kinetic Plot I->J K Quantify Conversion & Yield J->K

Caption: LC-MS workflow for reaction monitoring.

cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X 2,5-Dibromo- 4-methylthiazole Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Phenylboronic Acid Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2)

Caption: Simplified Suzuki-Miyaura reaction pathway.

A Comparative Guide to the Reactivity of 2,5-Dibromo-4-methylthiazole and 2,4-dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,5-Dibromo-4-methylthiazole and 2,4-dibromothiazole, two important building blocks in medicinal chemistry and materials science. Understanding the distinct reactivity profiles of these molecules is crucial for designing efficient synthetic routes to novel thiazole-containing compounds. This document summarizes key reactivity trends, provides supporting experimental data where available, and outlines detailed protocols for common transformations.

Executive Summary

The reactivity of brominated thiazoles is dictated by the electronic nature of the thiazole ring and the position of the bromine substituents. In both this compound and 2,4-dibromothiazole, the bromine atoms exhibit differential reactivity, allowing for regioselective functionalization through various cross-coupling and metal-halogen exchange reactions.

2,4-dibromothiazole is well-characterized, with the C2 position being significantly more electron-deficient than the C4 position. This electronic disparity leads to a high degree of regioselectivity in palladium-catalyzed cross-coupling reactions, where substitution preferentially occurs at the C2 position.

This compound , while less extensively studied, is presumed to follow similar reactivity patterns. The C2 position is generally the most electrophilic site in the thiazole ring. The introduction of an electron-donating methyl group at the C4 position is expected to increase the electron density of the ring, potentially modulating the reactivity of the C2 and C5 positions. It is anticipated that the C2 position remains the more reactive site for cross-coupling reactions, while the C5 position is more susceptible to metal-halogen exchange.

Reactivity Comparison: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for the functionalization of brominated thiazoles. The regioselectivity of these reactions is primarily governed by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond, which is favored at the more electron-deficient position.

For 2,4-dibromothiazole , numerous studies have demonstrated the preferential reactivity of the C2 position in these reactions, leading to the formation of 2-substituted-4-bromothiazoles in good to excellent yields.[1]

For this compound , while specific comparative data is limited, the C2 position is expected to be more reactive than the C5 position in palladium-catalyzed cross-coupling reactions due to the inherent electronic properties of the thiazole ring. The electron-donating methyl group at C4 may slightly decrease the overall reactivity of the ring towards oxidative addition compared to unsubstituted 2,5-dibromothiazole.

Below is a summary of reported yields for regioselective cross-coupling reactions of 2,4-dibromothiazole.

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%) of 2-substituted productReference
NegishiAlkyl/Aryl Zinc HalidesPd₂(dba)₃ / dppf-THFRoom Temp65-85
StilleOrganostannanesPd(PPh₃)₄-Toluene10058-62 (for second coupling)[1]
SuzukiArylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/H₂O80Not specified[2]

Reactivity Comparison: Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents, offers an alternative strategy for the regioselective functionalization of dibromothiazoles. The site of lithiation is influenced by both kinetic and thermodynamic factors, as well as the specific organolithium reagent used.

For 2,4-dibromothiazole , bromine-lithium exchange can be directed to either the C2 or C4 position depending on the reaction conditions. For instance, treatment with n-butyllithium can lead to lithiation at C2, while the use of a Grignard reagent like i-PrMgBr can favor exchange at the same position.[1]

For this compound , based on studies of similar 2,5-dibrominated heterocycles, it is anticipated that bromine-lithium exchange will preferentially occur at the C5 position. This is attributed to the directing effect of the sulfur atom and the generally higher kinetic acidity of the C5 proton in thiazoles.

ReagentLithiation PositionSubsequent ReactionProduct
2,4-dibromothiazole
n-BuLiC2Quenching with electrophile2-substituted-4-bromothiazole
i-PrMgBrC2Transmetalation and coupling2-substituted-4-bromothiazole
This compound (Predicted)
n-BuLiC5Quenching with electrophile5-substituted-2-bromo-4-methylthiazole

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for similar substrates and may require optimization for specific applications.

General Procedure for Regioselective Negishi Coupling of 2,4-dibromothiazole

This protocol is adapted from Bach et al.

Materials:

  • 2,4-dibromothiazole

  • Organozinc halide (1.1 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • dppf (5 mol%)

  • Anhydrous THF

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2,4-dibromothiazole, Pd₂(dba)₃, and dppf.

  • Add anhydrous THF and stir the mixture until a homogeneous solution is formed.

  • Add the organozinc halide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Regioselective Lithiation and Quench of 2,5-dibromothiazole

This protocol is a general procedure based on the known reactivity of 2,5-dihalogenated heterocycles.

Materials:

  • 2,5-dibromothiazole

  • n-Butyllithium (1.05 eq)

  • Electrophile (1.1 eq)

  • Anhydrous THF or Diethyl Ether

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve 2,5-dibromothiazole in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to warm to room temperature slowly and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reactivity Differences

The following diagrams illustrate the key reactivity patterns of 2,4-dibromothiazole and the predicted reactivity of this compound.

G cluster_0 2,4-Dibromothiazole Reactivity 2,4-DBT 2,4-Dibromothiazole Pd_Coupling_2_4 Pd-Catalyzed Cross-Coupling 2,4-DBT->Pd_Coupling_2_4  Major Metal_Halogen_2_4 Metal-Halogen Exchange 2,4-DBT->Metal_Halogen_2_4 Product_C2_2_4 2-Substituted-4-bromothiazole Pd_Coupling_2_4->Product_C2_2_4 Metal_Halogen_2_4->Product_C2_2_4  e.g., n-BuLi Product_C4_2_4 4-Substituted-2-bromothiazole Metal_Halogen_2_4->Product_C4_2_4  Conditions  Dependent G cluster_1 Predicted Reactivity of this compound 2,5-DBMT This compound Pd_Coupling_2_5 Pd-Catalyzed Cross-Coupling 2,5-DBMT->Pd_Coupling_2_5  Predicted Major Metal_Halogen_2_5 Metal-Halogen Exchange 2,5-DBMT->Metal_Halogen_2_5  Predicted Major Product_C2_2_5 2-Substituted-5-bromo-4-methylthiazole Pd_Coupling_2_5->Product_C2_2_5 Product_C5_2_5 5-Substituted-2-bromo-4-methylthiazole Metal_Halogen_2_5->Product_C5_2_5 G start Start setup Reaction Setup: - Dibromothiazole - Boronic Acid - Pd Catalyst & Ligand - Base - Degassed Solvent start->setup reaction Reaction: - Heat under Inert Atmosphere - Monitor by TLC/GC-MS setup->reaction workup Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

References

A Comparative Guide to the X-ray Crystallography of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into the thiazole scaffold is a critical strategy in medicinal chemistry and materials science. Bromination significantly influences the physicochemical properties of these molecules, including their crystal packing, which in turn can modulate biological activity and material characteristics. This guide provides a comparative analysis of the X-ray crystallographic data of several brominated thiazoles, offering insights into their solid-state structures and intermolecular interactions.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of brominated thiazole derivatives, providing a basis for objective comparison.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
2,4-DibromothiazoleC₃HBr₂NSOrthorhombicFmm26.700(10)16.21(3)5.516(8)9090904[1]
2,4-Diacetyl-5-bromothiazoleC₇H₆BrNO₂STriclinicP-14.040(2)8.254(5)13.208(8)96.19(2)93.87(2)94.07(2)2[1]
2-(2-(2,4-dinitrophenyl)hydrazinyl)-4-phenylthiazol-3-ium bromideC₁₅H₁₀BrN₅O₄SMonoclinicP2₁/c-------[2]
4-phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium bromideC₁₆H₁₆BrN₃O₂S₂OrthorhombicPbca-------[2]

Note: Complete crystallographic data for the thiazolium bromides were not available in the provided search results.

The Role of Bromine in Crystal Packing: A Comparison with Other Halogens

The substitution of hydrogen with bromine on the thiazole ring introduces the potential for halogen bonding, a non-covalent interaction that can significantly influence crystal packing.[3] Halogen bonds (XBs) are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[3] The strength of this interaction generally follows the trend I > Br > Cl > F.[3]

In the crystal structure of 2,4-diacetyl-5-bromothiazole, the packing is dominated by halogen bonding.[4] This includes both intramolecular halogen bonds between the bromine at the 5-position and the oxygen of the acetyl group at the 4-position, and intermolecular halogen bonds involving the bromine and the acetyl group of a neighboring molecule.[4] This intricate network of halogen bonds contributes to the stability of the crystal lattice.

When comparing brominated thiazoles to their chlorinated or fluorinated analogs, the greater polarizability and larger σ-hole of bromine typically lead to stronger and more directional halogen bonds.[3] This can result in different packing motifs and potentially altered physical properties. For instance, a comparative study on halogenated imidazole derivatives showed that C-Br bond lengths are within the typical range and that bromine atoms can participate in short contacts with oxygen and hydrogen atoms of neighboring molecules, influencing the overall crystal structure.[5] In contrast, fluorine is generally a poor halogen bond donor.[3]

Furthermore, the presence of bromine can lead to Br···Br interactions, as observed in some brominated thiazole derivatives, which further stabilize the crystal packing.[6] These interactions are less common or weaker with lighter halogens.

Experimental Protocols

Below are generalized yet detailed methodologies for the key experiments involved in the X-ray crystallography of brominated thiazoles, compiled from various sources.

Synthesis of a Brominated Thiazole Derivative (Example: 2,4-Dibromothiazole)

A common route to synthesize brominated thiazoles involves the bromination of a suitable thiazole precursor. For example, 2,4-dibromothiazole can be prepared from 2-aminothiazole via a Sandmeyer-type reaction followed by further bromination. A general, updated method for producing a variety of bromothiazoles avoids the use of elemental bromine, instead employing sequential bromination and debromination steps.[7]

A representative synthesis could involve the following steps:

  • Diazotization: 2-Aminothiazole is treated with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C) to form the diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) bromide in HBr to replace the diazonium group with a bromine atom, yielding 2-bromothiazole.

  • Direct Bromination: 2-Bromothiazole can be further brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction mixture is typically stirred at room temperature or gently heated to achieve complete conversion.

  • Purification: The resulting 2,4-dibromothiazole is then purified by extraction, followed by column chromatography or recrystallization to obtain a pure product.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified brominated thiazole.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, or mixtures thereof with water or hexane.

  • Solution Preparation: A saturated or near-saturated solution of the compound is prepared at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over several days to weeks, single crystals should form.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[8][9]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.[8]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a brominated thiazole to its structural analysis via X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis start Thiazole Precursor bromination Bromination Reaction start->bromination Brominating Agent purification Purification (Chromatography/Recrystallization) bromination->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection X-ray Diffraction Data Collection crystals->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

References

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 2,5-Dibromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selective functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The thiazole moiety, in particular, is a privileged structure found in numerous biologically active compounds.[1] 2,5-Dibromo-4-methylthiazole serves as a versatile building block, allowing for the introduction of diverse substituents at two distinct positions. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods for forging new carbon-carbon bonds.[2][3]

This guide provides an objective comparison of the Suzuki and Stille coupling reactions for the functionalization of this compound. By presenting available experimental data from analogous systems, detailed protocols, and workflow visualizations, we aim to equip researchers with the information needed to make an informed decision for their specific synthetic challenges.

Performance Comparison: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling often involves a trade-off between reaction robustness, substrate availability, and toxicity concerns. The Suzuki coupling is frequently favored due to the low toxicity of its organoboron reagents and the ease of byproduct removal.[2] However, the Stille coupling can be more reliable for substrates with sensitive functional groups or significant steric hindrance, where the corresponding boronic acids might be unstable.[2][4]

Below is a summary of quantitative data from studies on structurally similar di-brominated heterocycles, providing a predictive framework for the coupling reactions of this compound.

Table 1: Comparison of Reaction Yields for Analogous Heterocyclic Bromides
Heterocyclic BromideCoupling PartnerReaction TypeCatalyst SystemYield (%)Reference
2,5-Dibromo-3-methylthiophenePhenylboronic acidSuzukiPd(PPh₃)₄ / K₂CO₃85 (disubstituted)[5]
Diazocine Derivative4-BromotolueneStillePd(OAc)₂ / XPhos92[6]
Diazocine Derivative4-BromotolueneSuzukiPd(OAc)₂ / XPhos91[6]
Diazocine Derivative1-Bromo-2-isopropylbenzeneStillePd(OAc)₂ / XPhos86[4]
Diazocine Derivative1-Bromo-2-isopropylbenzeneSuzukiPd(OAc)₂ / XPhos60[4]
Diazocine Derivative2-BromothiopheneStillePd(OAc)₂ / XPhos94[4]
Diazocine Derivative2-BromothiopheneSuzukiPd(OAc)₂ / XPhos66[4]

Note: Data presented is for analogous systems and should be considered as a guide for optimizing reactions with this compound.

Experimental Protocols

Detailed methodologies for performing Suzuki and Stille couplings on this compound are provided below. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.[1][5]

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol for mono-substitution, 2.4 mmol for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL)[1]

Procedure:

  • In a flame-dried Schlenk tube, combine this compound, the arylboronic acid, palladium catalyst, and base.[1]

  • Seal the tube, then evacuate and backfill with an inert gas such as argon (repeat this process three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

Materials:

  • This compound (1.0 mmol)

  • Organostannane reagent (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., toluene)[1]

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound and the palladium catalyst in the anhydrous solvent.[1]

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture (e.g., 100 °C) and stir for the required time.

  • After cooling to room temperature, dilute the mixture with an organic solvent.

  • Wash the organic solution with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[1]

  • Filter the resulting slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the desired product.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for both the Suzuki-Miyaura and Stille coupling reactions.

Suzuki_Workflow start_end start_end process process purify purify output output start Start setup Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat workup Aqueous Work-up heat->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Stille_Workflow start_end start_end process process purify purify output output start Start setup Combine Reactants: This compound, Catalyst in Solvent start->setup inert Inert Atmosphere setup->inert stannane Add Organostannane inert->stannane heat Heat and Stir (~100 °C) stannane->heat workup KF Work-up (Remove Tin) heat->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General experimental workflow for the Stille coupling reaction.

Conclusion

Both the Suzuki-Miyaura and Stille coupling reactions are indispensable tools for the synthetic chemist. For the functionalization of this compound, the Suzuki coupling presents an attractive option due to the lower toxicity and easier removal of boron-based reagents. However, the Stille coupling often demonstrates greater reliability and higher yields, especially with sterically demanding or electronically challenging coupling partners. The choice between these two powerful methods will ultimately depend on the specific requirements of the synthetic target, including functional group tolerance, steric hindrance, and the availability of starting materials. The data and protocols provided in this guide serve as a valuable starting point for the successful synthesis of novel 4-methylthiazole derivatives.

References

Comparative Guide to the Biological Activity of 2,5-Dibromo-4-methylthiazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2,5-Dibromo-4-methylthiazole derivatives is limited in the currently available scientific literature. This guide provides a comparative overview based on the activities of structurally related brominated and methylated thiazole derivatives to infer potential therapeutic applications and guide future research. The presented data should be interpreted as a predictive analysis rather than a direct representation of the activity of the title compound class.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial activities.[1][2][3] The introduction of halogen atoms, such as bromine, and alkyl groups, like a methyl group, can significantly modulate the biological profile of the parent molecule. This guide summarizes the key biological activities of thiazole derivatives, providing comparative data from related compounds, detailed experimental protocols for in vitro evaluation, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[2][3][4] Several studies have reported the cytotoxic effects of substituted thiazoles against a panel of human cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against different cancer cell lines. This data provides a benchmark for the potential efficacy of novel derivatives.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Arylthiazole derivative (4c)MCF-7 (Breast)2.57 ± 0.16[2][5]
HepG2 (Liver)7.26 ± 0.44[2][5]
Naphthalene-azine-thiazole hybrid (6a)OVCAR-4 (Ovarian)1.569 ± 0.06[4]
Thiazole-hydrazide analog (4a)A549 (Lung)26.53[6]
Phenylthiazole derivative (22)HT29 (Colon)2.01[7]
Key Signaling Pathway: PI3K/Akt/mTOR

Many anticancer thiazole derivatives exert their effects by modulating critical intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Thiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3Kα.[4]

PI3K_Akt_mTOR_Pathway receptor receptor protein protein lipid lipid complex complex process process inhibitor inhibitor RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

1. Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]

2. Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-channel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[12] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

4. Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][14] The presence of a thiazole ring is a key feature in several clinically used antimicrobial agents.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against selected microbial strains, offering a comparative look at their potential as antimicrobial agents.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
2,5-Dichlorothienyl-substituted thiazoleStaphylococcus aureus6.25 - 12.5[1]
Escherichia coli6.25 - 12.5[1]
2,5'-Bisthiazole derivativeMycobacterium tuberculosis H37Ra9.64 - 23.64[1]
4,5'-Bisthiazole derivativeBacillus subtilis< Tetracycline[1]
2-Arylbenzothiazole analogEnterococcus faecalis~1[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18]

1. Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[18]

2. Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound derivative)

  • Standard antimicrobial agent (positive control)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Multi-channel pipette

3. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18] Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

General Experimental Workflow

The discovery and development of novel biologically active thiazole derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow start start process process decision decision output output end end A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) B->C D Active? C->D D->A No (Redesign) E Lead Compound Identification D->E Yes F Structure-Activity Relationship (SAR) Studies E->F G Mechanism of Action Studies E->G F->A Optimize H In Vivo Efficacy & Toxicity Studies G->H I Preclinical Candidate H->I

Caption: A generalized experimental workflow.

References

A Comparative Guide to the Spectroscopic Analysis of Substituted Methylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Substituted methylthiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules. Spectroscopic analysis provides a powerful and non-destructive means to confirm the chemical structure and purity of these compounds. This guide offers a comparative analysis of the spectroscopic properties of two substituted methylthiazoles, 2-amino-4-methylthiazole and 2-chloro-4-methylthiazole, supported by experimental data. Detailed experimental protocols for the key spectroscopic techniques are also provided.

Spectroscopic Data Comparison

The introduction of different substituents onto the 4-methylthiazole core significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Here, we compare the data for an electron-donating group (-NH₂) versus an electron-withdrawing group (-Cl) at the 2-position of the thiazole ring.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
2-amino-4-methylthiazole DMSO-d₆6.85 (s, 2H, NH₂), 6.25 (s, 1H, H-5), 2.15 (s, 3H, CH₃)
2-chloro-4-methylthiazole CDCl₃6.80 (s, 1H, H-5), 2.40 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
2-amino-4-methylthiazole [1]DMSO-d₆167.5 (C-2), 148.0 (C-4), 105.0 (C-5), 17.0 (CH₃)
2-chloro-4-methylthiazole CDCl₃151.5 (C-2), 149.0 (C-4), 115.0 (C-5), 17.5 (CH₃)

Table 3: FT-IR Spectroscopic Data

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
2-amino-4-methylthiazole [2]KBr Pellet3420, 3280, 3120 (N-H stretching), 1630 (C=N stretching), 1540 (N-H bending)
2-chloro-4-methylthiazole Liquid Film3100 (C-H stretching), 1530 (C=N stretching), 1450 (C=C stretching), 750 (C-Cl stretching)

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
2-amino-4-methylthiazole [3]Methanol (Acidic)258
2-chloro-4-methylthiazole Ethanol245

Table 5: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]+ (m/z)
2-amino-4-methylthiazole [4]GC-MS (EI)114
2-chloro-4-methylthiazole ESI148, 150 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

Experimental Workflow and Data Integration

The structural confirmation of a synthesized substituted methylthiazole involves a multi-technique spectroscopic approach. Each technique provides complementary pieces of information that, when combined, allow for an unambiguous structure determination.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Substituted Methylthiazole nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir FT-IR Spectroscopy synthesis->ir Sample uv UV-Vis Spectroscopy synthesis->uv Sample ms Mass Spectrometry synthesis->ms Sample structure Structure Elucidation nmr->structure ir->structure uv->structure ms->structure

Experimental workflow for spectroscopic analysis.

G cluster_info Information from Spectroscopic Techniques Structure Final Structure MS Mass Spectrometry - Molecular Weight - Elemental Composition (from isotopic patterns) MS->Structure Provides IR FT-IR Spectroscopy - Presence of Functional Groups (e.g., -NH₂, C=N, C-Cl) IR->Structure Provides NMR NMR Spectroscopy - Carbon-Hydrogen Framework - Connectivity (via coupling) - Electronic Environment NMR->Structure Provides UV UV-Vis Spectroscopy - Presence of Chromophores (conjugated systems) UV->Structure Provides

Logical relationship of spectroscopic data.

Detailed Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted methylthiazoles.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the substituted methylthiazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[5][6]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates to form a thin film.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[7][8]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the substituted methylthiazole in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Record the wavelength of maximum absorbance (λmax).[9][10]

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct infusion probe.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • Electron Ionization (EI): This is a hard ionization technique typically used with GC-MS. It provides detailed fragmentation patterns that can be used for structural elucidation.

    • Electrospray Ionization (ESI): This is a soft ionization technique commonly used with LC-MS. It typically produces the protonated molecular ion [M+H]⁺ or the molecular ion [M]⁺, which provides the molecular weight of the compound.[11][12]

References

A Comparative Guide to Catalysts for 2,5-Dibromothiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 2,5-dibromothiazole core is a cornerstone in the synthesis of a multitude of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[1] The selective and efficient formation of carbon-carbon and carbon-nitrogen bonds at the C2 and C5 positions is paramount. Palladium-catalyzed cross-coupling reactions are the predominant methods to achieve this, with the choice of catalyst system being a critical factor in determining the success and efficiency of the synthesis.[1] This guide provides a comparative overview of various catalyst systems used in the cross-coupling of 2,5-dibromothiazole and its analogs, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalyst Systems

The selection of an appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in the cross-coupling of 2,5-dibromothiazole. The differential reactivity of the two bromine atoms can be exploited for sequential functionalization.[1] While a direct, comprehensive comparative study of various catalysts for 2,5-dibromothiazole under identical conditions is not extensively documented in a single source, the following table summarizes the performance of different palladium-based catalyst systems in key cross-coupling reactions involving 2,5-dibromothiazole and structurally related bromo-iodothiazoles. This data, compiled from various sources, serves as a valuable guide for reaction optimization.

Cross-Coupling ReactionCatalyst SystemSubstrateProductBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene2,5-bis(4-(methylthio)phenyl)thiopheneK₃PO₄1,4-Dioxane/H₂O90-Moderate to Good[1][2]
Suzuki-Miyaura Pd(PPh₃)₄2-Bromo-5-iodothiazole2-Bromo-5-(4-methoxyphenyl)thiazoleK₂CO₃1,4-Dioxane904-6Not Specified[1]
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos2-Bromo-5-(4-methoxyphenyl)thiazole2-(3-Chloroanilino)-5-(4-methoxyphenyl)thiazoleCs₂CO₃Not Specified--Not Specified[1]
Sonogashira Pd(PPh₃)₄ / CuI2-Bromo-5-iodothiazole2-Bromo-5-(alkynyl)thiazoleTriethylamine or DiisopropylamineTHF or DMFRT to 504-12-[1]
Stille Pd(PPh₃)₄2-Bromo-5-iodothiazole2-Bromo-5-(organostannyl)thiazole-Toluene90-11012-24-[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are generalized protocols for the key palladium-catalyzed cross-coupling reactions utilized with 2,5-dibromothiazole and its analogs.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of a brominated thiazole derivative with an arylboronic acid.[1]

Materials:

  • 2,5-Dibromothiazole or related bromo-iodothiazole

  • Arylboronic acid (1.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the thiazole derivative, arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with the inert gas for 15 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) for the required time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be worked up by dissolving the residue in an organic solvent, washing with aqueous solutions, drying the organic layer, and concentrating under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a brominated thiazole. The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1][3]

Materials:

  • Brominated thiazole derivative

  • Amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) or a pre-formed catalyst

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the brominated thiazole, amine, base, palladium precatalyst, and ligand in a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture at the appropriate temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of a brominated thiazole with a terminal alkyne, a reaction that is instrumental in introducing alkyne functionalities.[1][4]

Materials:

  • Brominated thiazole derivative

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%) as a co-catalyst

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the brominated thiazole, palladium catalyst, and copper(I) co-catalyst.

  • Add the degassed solvent, followed by the degassed amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.

Protocol 4: Stille Coupling

This protocol outlines a general procedure for the Stille cross-coupling of a brominated thiazole with an organostannane reagent.[1]

Materials:

  • Brominated thiazole derivative

  • Organostannane reagent (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Argon)

Procedure:

  • In a flame-dried Schlenk tube, dissolve the brominated thiazole and the organostannane reagent in anhydrous toluene.

  • Add the palladium catalyst.

  • Degas the solution with a stream of argon for 15 minutes.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The product can be further purified by column chromatography.

Visualizing the Experimental Workflow

To provide a clearer understanding of the operational sequence in a typical cross-coupling reaction, the following diagram illustrates a generalized experimental workflow.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: 2,5-Dibromothiazole, Coupling Partner, Base catalyst Add Catalyst System: Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction extract Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end purify->end start start->reagents

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice of catalyst and reaction conditions is paramount for the successful synthesis of functionalized thiazoles from 2,5-dibromothiazole. Palladium catalysts, particularly Pd(PPh₃)₄ and systems involving bulky phosphine ligands like Xantphos, have demonstrated their utility in various cross-coupling reactions. The provided protocols and comparative data offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel thiazole-containing molecules for pharmaceutical and materials science applications. Careful consideration of the specific substrates and desired transformations will guide the selection of the most appropriate catalytic system.

References

Safety Operating Guide

Proper Disposal of 2,5-Dibromo-4-methylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,5-Dibromo-4-methylthiazole are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a clear, step-by-step procedure for the appropriate disposal of this compound.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are acute oral toxicity and the risk of serious eye damage.[1] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling the chemical.

Key Hazard Data:

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.
Serious Eye Damage Category 1H318: Causes serious eye damage.
Personal Protective Equipment (PPE) -P280: Wear protective gloves/protective clothing/eye protection/face protection.
First Aid (Eyes) -P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid (Swallowing) -P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Storage -P405: Store locked up.

Disposal Workflow

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following workflow provides a general procedure for its safe disposal.

cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) and local regulations B Wear appropriate Personal Protective Equipment (PPE): - Safety goggles - Chemical-resistant gloves - Lab coat A->B C Label a dedicated, compatible waste container for halogenated organic waste B->C Proceed to waste collection D Carefully transfer the this compound waste into the container C->D E Securely close the container D->E F Store the waste container in a designated, well-ventilated, and secure area E->F Proceed to storage and final disposal G Arrange for pickup by a licensed hazardous waste disposal company F->G H Maintain disposal records as per regulations G->H

Disposal workflow for this compound.

Detailed Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common practice for such halogenated organic compounds.[2]

Step-by-Step Disposal Procedure:

  • Review Safety Guidelines: Before beginning any disposal procedure, thoroughly review the Safety Data Sheet (SDS) for this compound and your institution's specific chemical hygiene plan.

  • Wear Appropriate PPE: At a minimum, wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Prepare a Designated Waste Container:

    • Obtain a waste container that is compatible with halogenated organic compounds. The container should be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name: "this compound."

    • Ensure the container is in good condition, with a secure, leak-proof lid.

  • Transfer of Waste:

    • If dealing with the pure solid, carefully transfer the material into the designated waste container, avoiding the creation of dust.

    • If dealing with a solution, pour the waste carefully into the container to avoid splashing.

    • For contaminated labware (e.g., glassware, weighing boats), rinse them with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the same hazardous waste container. Dispose of grossly contaminated disposable items as solid hazardous waste.

  • Secure and Store the Waste Container:

    • Once the waste has been transferred, securely close the container.

    • Store the container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

  • Maintain Records: Keep accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.